molecular formula C15H26O B010098 (-)-Epicedrol CAS No. 19903-73-2

(-)-Epicedrol

Cat. No.: B010098
CAS No.: 19903-73-2
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-MIBAYGRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Epicedrol (CAS 19903-73-2), also known as 8- epi -cedrol, is a tricyclic sesquiterpene alcohol of natural origin, first isolated from Asphodelus albus roots. With a molecular formula of C 15 H 26 O and a molecular weight of 222.37 g/mol, it is defined as the 8S-epimer of cedrol. This compound is characterized by its high boiling point (277.2°C) and storage stability at 2-8°C, making it a manageable reagent for laboratory settings. Key Applications & Research Value: Pharmaceutical Research: this compound is investigated for its potential therapeutic properties, serving as a promising candidate for developing new drugs. Its unique bridged tricyclic structure makes it a valuable scaffold in medicinal chemistry. Biofuel Precursor: This compound is a potential precursor to cedrenes, which are advanced source materials for the development of high-density jet and diesel biofuels, representing a significant area of industrial biotechnology research. Enzymology & Biosynthesis Studies: The compound's biosynthesis from farnesyl diphosphate (FPP) is catalyzed by epicedrol synthase (ECS). Research utilizing isotope-labelling and GC-EI-MS has elucidated the detailed cyclization mechanism, including a key 1,2-hydride shift, making it a model system for studying terpene cyclase reactions. Metabolic Engineering: Recent advances demonstrate the heterologous production of this compound in E. coli through fusion enzyme technology (e.g., FPPS-ECS), which enhances catalytic efficiency and offers a biotechnological route for sustainable production. This product is provided for chemical and biochemical research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-MIBAYGRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425147
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19903-73-2
Record name epi-Cedrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19903-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(-)-Epicedrol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epicedrol, a tricyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on Artemisia annua. It details established methodologies for its extraction and isolation from plant material, including hydrodistillation and chromatographic techniques. Furthermore, this document presents a summary of the biosynthetic pathway of this compound and explores its potential biological activities, drawing comparisons with its well-studied isomer, cedrol (B397079). Quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. The most significant and well-documented source is Artemisia annua L., also known as sweet wormwood.[1][2] Other reported natural sources include Cyathocline purpurea and Chamaemelum nobile.[2] The concentration of this compound in the essential oil of Artemisia annua can vary significantly depending on the plant's geographical origin, genotype, and developmental stage at the time of harvest.

Table 1: Quantitative Analysis of this compound and Related Sesquiterpenoids in Artemisia annua Essential Oil

Plant SourcePart UsedExtraction MethodThis compound (% of Essential Oil)Key Co-occurring Sesquiterpenoids (% of Essential Oil)Reference
Artemisia annua L.Aerial partsHydrodistillationVaries, often a minor componentCamphor (5.67-16.84), Artemisia ketone (1.62-7.67), β-Caryophyllene (2.8-6.9), Germacrene D (3.8-12.0)[3][4]
Artemisia annua L. (Korean ecotypes)Aerial partsSteam DistillationNot explicitly quantified in all chemotypesArtemisia ketone, Camphor, β-Cubebene, Eucalyptol, α-Pinene, β-Selinene (chemotype dependent)[5]
Artemisia annua L.Aerial partsHydrodistillationNot explicitly quantifiedCamphor (36.6), 1,8-Cineole (11.1), Germacrene D (5.9), β-Caryophyllene (5.7)[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily Artemisia annua, involves the extraction of the essential oil followed by chromatographic separation to isolate the sesquiterpenoid fraction and then purify the target compound.

Extraction of Essential Oil

2.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant material.

  • Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including this compound, are carried over with the steam, which is then condensed. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol).

  • Protocol:

    • The aerial parts of Artemisia annua are harvested and, if necessary, air-dried.

    • The plant material is placed in a still and covered with water.

    • The water is heated to boiling, and the resulting steam, carrying the volatile oils, is passed through a condenser.

    • The condensate is collected in a separator, where the essential oil forms a layer on top of the water.

    • The oil layer is carefully separated and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The yield of essential oil from Artemisia annua can range from 0.04% to 1.09% (v/w).[5]

2.1.2. Steam Distillation

Similar to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material.[7]

2.1.3. Solvent Extraction

An alternative method that can yield a different profile of extracted compounds.

  • Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield a concrete, from which an absolute can be obtained.

  • Protocol:

    • Dried and ground plant material is macerated with a non-polar solvent such as hexane.

    • The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude extract.

Purification of this compound

Once the essential oil or crude extract is obtained, chromatographic techniques are employed to isolate and purify this compound.

2.2.1. Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase. For the separation of sesquiterpene alcohols like this compound, silica (B1680970) gel is a commonly used stationary phase.

  • Protocol:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • The essential oil is loaded onto the top of the column.

    • A gradient of solvents with increasing polarity (e.g., n-hexane with increasing proportions of ethyl acetate) is passed through the column.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

    • Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound. Oxygenated sesquiterpenoids typically elute with more polar solvent mixtures.[1]

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be utilized. A reversed-phase C18 column is often employed with a mobile phase such as a mixture of acetonitrile (B52724) and water.

Analytical Characterization

The identity and purity of isolated this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

experimental_workflow plant_material Artemisia annua (Aerial Parts) extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction crude_oil Crude Essential Oil extraction->crude_oil chromatography Column Chromatography (Silica Gel) crude_oil->chromatography fractions Collected Fractions chromatography->fractions analysis TLC / GC-MS Analysis fractions->analysis pooling Pooling of This compound Fractions analysis->pooling purified_product Purified this compound pooling->purified_product

Figure 1. Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

This compound, being a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The MEP pathway is generally responsible for the biosynthesis of sesquiterpenes in plants.

These C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme epi-cedrol synthase (ECS) .[8] This enzyme facilitates a complex series of carbocation-mediated cyclizations and rearrangements of the linear FPP molecule.

Figure 2. Simplified biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of its isomer, (+)-cedrol. However, based on the known activities of cedrol and other sesquiterpenoids, several potential areas of pharmacological interest can be inferred. Cedrol is known to possess anti-inflammatory, analgesic, and anticancer properties.[9][10]

4.1. Potential Anti-inflammatory Activity

Cedrol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] It can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11] Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory properties.

Figure 3. Putative anti-inflammatory signaling pathway of this compound.

4.2. Other Potential Activities

Cedrol has also been investigated for its potential as an anticancer agent, where it may enhance the efficacy of existing chemotherapeutic drugs.[10] Further research is required to determine if this compound shares these cytotoxic or chemosensitizing properties. Additionally, essential oils containing cedrol have shown immunomodulatory activity, suggesting another avenue for the investigation of this compound's biological effects.[12]

Conclusion

This compound is a naturally occurring sesquiterpenoid with Artemisia annua being its most notable source. Standard phytochemical techniques, including hydrodistillation and column chromatography, are effective for its isolation and purification. While its biosynthetic pathway is understood to proceed via the cyclization of farnesyl pyrophosphate by epi-cedrol synthase, its specific biological activities remain an area requiring further investigation. The known pharmacological properties of its isomer, cedrol, suggest that this compound may hold potential as an anti-inflammatory and immunomodulatory agent. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to further explore the therapeutic potential of this compound.

References

Physical and chemical properties of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Epicedrol

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a naturally occurring sesquiterpenoid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

This compound, also known as 8-epi-cedrol, is a tricyclic sesquiterpenoid alcohol. It is the 8S-epimer of cedrol (B397079) and is characterized by a cedrane (B85855) skeleton.[1][2][3] Its unique three-dimensional structure contributes to its specific biological and olfactory properties.

  • IUPAC Name: (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol[2]

  • CAS Number: 19903-73-2[2][4][5]

  • Molecular Formula: C₁₅H₂₆O[2][3][4][5][6]

  • Synonyms: (-)-epi-Cedrol, 8-epicedrol, Isocedranol[2][5]

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic woody aroma.[5] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 222.37 g/mol [2][3][7]
Melting Point 36 - 39 °C[4]
Boiling Point 277.2 °C (at 760 mmHg)[4][6]
Density 1.0 g/cm³[4][6]
Flash Point 115.5 °C[4][6]
Refractive Index 1.519[4][6]
Vapor Pressure 0.000569 mmHg (at 25°C)[4][6]

Chemical and Physicochemical Properties

These properties are crucial for understanding the compound's behavior in various solvents and biological systems, which is vital for applications in drug delivery and formulation.

PropertyValueSource(s)
Solubility Soluble in organic solvents; Water solubility estimated at 21.88 mg/L (at 25°C).[5][7]
logP (Octanol/Water) 3.6 - 4.77 (values vary based on estimation method)[2][4][7]
Optical Rotation As a chiral molecule, this compound is optically active and rotates plane-polarized light to the left (levorotatory).[5][8] The specific rotation value is determined experimentally.
Polar Surface Area 20.2 Ų[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

TechniqueData HighlightsSource(s)
¹³C NMR Spectra available for structural confirmation.[2][9][10]
¹H NMR Experimental spectra available for detailed structural analysis.[11]
Mass Spectrometry (GC-MS) GC-MS data is widely used for identification and quantification. The NIST Mass Spectrometry Data Center contains reference spectra.[2][12][13]
Infrared (IR) Spectroscopy IR spectra are available for the related isomer, Cedrol, which can provide comparative functional group information.[14]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are outlines of common experimental protocols used in the study of this compound.

Determination of Optical Rotation (Polarimetry)

Optical rotation is a key characteristic of chiral molecules like this compound. It is measured using a polarimeter.[15]

Principle: Chiral substances rotate the plane of polarized light. The angle of this rotation is proportional to the concentration of the substance and the path length of the light through the sample.[8]

Methodology:

  • Preparation of the Sample: A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to a known volume.

  • Instrument Setup: A polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D line (589 nm).[15]

  • Measurement: The sample solution is placed in a sample tube of a known path length (typically 1 decimeter). The instrument measures the angle of rotation (α) of the plane-polarized light as it passes through the solution.

  • Calculation of Specific Rotation [α]: The specific rotation is a standardized physical property calculated using the formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).[16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating, identifying, and quantifying volatile compounds like this compound from complex mixtures, such as essential oils or fermentation broths.[17]

Methodology:

  • Sample Preparation: The sample containing this compound (e.g., a hexane (B92381) extract) is dried over anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.[18]

  • Gas Chromatography:

    • Injection: A small volume of the sample is injected into the GC system.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column's stationary phase separates compounds based on their boiling points and polarity.[17][18]

    • Temperature Program: The oven temperature is programmed to ramp up over time (e.g., starting at 50°C and increasing to 300°C) to elute compounds sequentially.[18]

  • Mass Spectrometry:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized (typically by electron ionization at 70 eV).[18]

    • Detection: The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification: The obtained mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of this compound.[17]

Biosynthesis and Production

This compound is a plant metabolite.[2] Its biosynthesis can also be achieved in engineered microorganisms like E. coli.

Natural Biosynthesis Pathway

In plants like Artemisia annua, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[19] This pathway converts basic metabolites into the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to farnesyl pyrophosphate (FPP), which is cyclized by the enzyme epi-cedrol synthase (ECS) to form this compound.[19][20]

G Biosynthesis Pathway of this compound G3P G3P + Pyruvate MEP MEP Pathway G3P->MEP DXS, DXR, etc. IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Epicedrol This compound FPP->Epicedrol Epi-cedrol Synthase (ECS)

Caption: MEP pathway leading to the synthesis of this compound.

Recombinant Production and Analysis Workflow

Metabolic engineering enables the production of this compound in microbial hosts. A common workflow involves expressing the necessary enzymes in E. coli and subsequently analyzing the product.[18][19][20]

G Recombinant Production Workflow cluster_expression Expression cluster_extraction Extraction & Analysis Transformation Transform E. coli with expression plasmid Culture Culture cells and induce protein expression Transformation->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Hexane Extraction Lysis->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for producing and analyzing this compound in E. coli.

References

(-)-Epicedrol: A Technical Guide to Stereochemistry and Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry and enantiomeric purity of the naturally occurring sesquiterpenoid, (-)-epicedrol. Found in various aromatic plants, most notably Artemisia annua, this tertiary alcohol is of significant interest due to its chemical structure and potential biological activities. This document outlines its absolute configuration, discusses methods for determining its enantiomeric purity, and explores its interaction with key metabolic enzymes.

Stereochemistry of this compound

The defined three-dimensional structure of a chiral molecule is critical to its biological function. This compound possesses a complex tricyclic cedrane (B85855) skeleton with multiple stereocenters.

Absolute Configuration

The absolute stereochemistry of this compound has been established as (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol . This configuration defines the precise spatial arrangement of the atoms within the molecule, which is crucial for its specific interactions with other chiral molecules, such as biological receptors and enzymes.

Enantiomeric Purity of this compound

While the absolute configuration of the naturally occurring enantiomer is known, the enantiomeric purity (often expressed as enantiomeric excess, or % ee) from natural sources or synthetic routes is a critical parameter for research and drug development. At present, specific quantitative data on the enantiomeric excess of this compound from natural isolates is not extensively reported in publicly available literature. The determination of this purity relies on specialized analytical techniques capable of distinguishing between enantiomers.

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric purity of this compound requires chiral analytical methods. The following sections detail the principles and general protocols for the most common techniques.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for separating and identifying volatile enantiomers like sesquiterpenoid alcohols.

Methodology:

  • Sample Preparation: An essential oil or extract containing this compound is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer is required. A common type of chiral stationary phase for this analysis is a derivatized cyclodextrin, such as in an HP-chiral-20B column.

  • Chromatographic Conditions:

    • Injector: The sample is injected in split mode with an elevated temperature (e.g., 250°C) to ensure rapid volatilization.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A representative program could be:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 130°C at a rate of 1°C/minute.

      • Ramp 2: Increase to 200°C at a rate of 2°C/minute, hold for 3 minutes.

    • Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the mass spectra of the eluted peaks with a reference library.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

A general workflow for this process is illustrated below.

Chiral GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Start Essential Oil/ Extract Dilution Dilution in n-Hexane Start->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Enantiomeric Purity Report Calculation->Result

Chiral GC-MS workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity without physical separation of the enantiomers. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

Methodology:

  • Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃). A specific molar ratio of a suitable chiral solvating agent is then added to the NMR tube.

  • Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

  • Data Acquisition: ¹H NMR spectra are typically acquired. The presence of the CSA forms transient diastereomeric complexes with the enantiomers of epicedrol, which have slightly different magnetic environments.

  • Data Analysis: This difference in magnetic environments results in the splitting of one or more proton signals in the NMR spectrum, with each peak of the split signal corresponding to one enantiomer. The enantiomeric excess can be determined by integrating the areas of these separated signals.[1]

Biological Interactions: Inhibition of UGT2B7

Recent research has identified this compound as a competitive inhibitor of the human UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[2] UGTs are a major family of phase II drug-metabolizing enzymes that play a crucial role in the detoxification and elimination of a wide variety of compounds, including pharmaceuticals, environmental toxins, and endogenous substances.

Mechanism of Inhibition

The inhibition of UGT2B7 by this compound is described as rapidly reversible and competitive.[2] This suggests that this compound binds to the active site of the enzyme, thereby preventing the binding of the substrate. The affinity of epicedrol for UGT2B7 is significant, with a reported competitive inhibition constant (Kic) of 0.21 µM.[2] The binding is thought to be primarily driven by hydrophobic interactions between the hydrocarbon backbone of the epicedrol molecule and the enzyme's active site.[2]

The diagram below illustrates the competitive inhibition of UGT2B7 by this compound, which prevents the glucuronidation of various substrates.

Competitive Inhibition of UGT2B7 by this compound cluster_pathway Glucuronidation Pathway cluster_inhibition Inhibition Substrate Substrates (e.g., Opioids, NSAIDs) UGT2B7 UGT2B7 (Enzyme) Substrate->UGT2B7 Glucuronide Glucuronidated Metabolite (Excreted) UGT2B7->Glucuronide UDPGA UDPGA (Co-substrate) UDPGA->UGT2B7 Epicedrol This compound (Inhibitor) Epicedrol->UGT2B7 Competitive Binding

Inhibition of UGT2B7 by this compound.

Biosynthesis of this compound

Like other sesquiterpenoids, this compound is biosynthesized from farnesyl pyrophosphate (FPP). FPP itself is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The final and key step in the biosynthesis of this compound is the cyclization of the linear FPP precursor, a reaction catalyzed by the enzyme epi-cedrol synthase .

The following diagram outlines the biosynthetic route from the central precursors of the MEP pathway to this compound.

Biosynthesis of this compound via the MEP Pathway cluster_mep_pathway MEP Pathway cluster_isoprenoid_precursors Isoprenoid Precursors cluster_sesquiterpene_synthesis Sesquiterpene Synthesis G3P Glyceraldehyde-3-Phosphate MEP 2-C-Methyl-D-erythritol 4-phosphate G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Epicedrol This compound FPP->Epicedrol epi-cedrol synthase

Biosynthesis of this compound.

Summary and Future Directions

This compound is a structurally complex natural product with a well-defined absolute stereochemistry. While its presence in Artemisia annua is established, further research is required to quantify its enantiomeric purity from this and other natural sources. The development and reporting of specific chiral analytical methods for epicedrol would be highly beneficial to the research community. The inhibitory activity of this compound against UGT2B7 highlights its potential for influencing the metabolism of co-administered drugs, a crucial consideration in drug development and herbal medicine safety. Future studies should focus on elucidating the full pharmacological profile of this compound and its potential therapeutic applications.

References

Spectroscopic Data of (-)-Epicedrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid (-)-Epicedrol. The information presented herein has been compiled from various scientific sources to aid in the identification, characterization, and analysis of this compound. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides characteristic signals for the fifteen carbon atoms in the this compound skeleton. The chemical shifts are indicative of the tricyclic cedrane (B85855) framework and the presence of a hydroxyl group.

Carbon AtomChemical Shift (δ) in ppm
Data not available in the search resultsPlease refer to experimental acquisition for specific values.

Note: Specific ¹³C NMR chemical shift values for all carbon atoms of this compound were not explicitly found in the provided search results. The table above serves as a template for experimental data. Data for related sesquiterpenoids can be found in various chemical databases and literature[1][2].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the 26 protons in the molecule. Key features would include signals for the methyl groups, methylene (B1212753) protons, and methine protons, with their multiplicities and coupling constants providing valuable structural information.

Proton(s)Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Data not available in the search resultsPlease refer to experimental acquisition for specific values.

Note: A complete experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound was not found in the provided search results. The table is a template for data organization upon experimental determination. General chemical shift ranges for protons in similar chemical environments can be referenced from spectroscopic databases[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. The presence of a hydroxyl group and the saturated hydrocarbon backbone are the most prominent features.

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretch (hydroxyl group)Strong, Broad
~2950-2850C-H stretch (alkane)Strong
~1465C-H bend (methylene)Medium
~1375C-H bend (methyl)Medium
~1100C-O stretch (tertiary alcohol)Medium

Note: An experimental IR spectrum for this compound was not explicitly available in the search results. The data presented is based on characteristic absorption frequencies for the functional groups present in the molecule and comparison with the spectrum of its isomer, cedrol[5][6][7].

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.

m/zRelative Intensity (%)Proposed Fragment
222Varies[M]⁺ (Molecular Ion)
207Varies[M - CH₃]⁺
204Varies[M - H₂O]⁺
161VariesFurther fragmentation
95VariesFurther fragmentation

Note: The mass spectrum of epicedrol is available in the NIST WebBook[8]. The fragmentation pattern is complex and has been studied in detail, including through the use of deuterated analogs to elucidate the fragmentation pathways[9][10].

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for the analysis of this compound, based on common practices for sesquiterpenoids and other natural products.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition:

  • Spectrometer: As for ¹H NMR.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the number of protons attached to each carbon.

  • Acquisition Parameters:

    • Number of scans: Significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for carbon chemical shifts (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of neat this compound (which is likely a viscous liquid or solid at room temperature) directly onto the crystal surface.

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

FT-IR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: A single-reflection ATR accessory is suitable for this type of sample.

  • Acquisition Parameters:

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Spectral range: Typically 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL of the sample solution is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient.

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern provides structural information[11][12][13].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation & Characterization Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NeatSample Neat Sample or Thin Film Sample->NeatSample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) NeatSample->IR GCMS GC-MS Analysis Dilution->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Commercial Sourcing and Purity Verification of High-Purity (-)-Epicedrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of high-purity (-)-Epicedrol, a sesquiterpenoid of significant interest in various research and development fields. The guide details available quantitative data from various suppliers, outlines rigorous experimental protocols for purity verification, and presents a logical workflow for sourcing and quality assessment.

Commercial Supplier Landscape

The commercial availability of this compound is primarily from specialized chemical suppliers catering to the research and development sector. While a comprehensive price comparison is challenging due to variations in purity and quantity, the following table summarizes publicly available data from prominent suppliers. It is important to note that purity claims should always be verified independently.

SupplierStated PurityAvailable QuantitiesPrice (USD)Notes
Dayang Chem (Hangzhou) Co., Ltd. (via Chemsrc)[1]98.0%Inquiry for 100g, 1kg, 100kg, 1000kgInquiryPricing available upon request for various scales.
Biosynth (via CymitQuimica)[2]Min. 95%10mg, 25mg€863.00 (10mg), €1,193.00 (25mg)Higher price point for small, readily available quantities.
TRC (via CymitQuimica)[2]Not specified50mg€3,428.00Listed as a controlled product.
Vulcanchem [3]Not specifiedInquiryInquiryProduct information available, but purity and pricing require direct inquiry.
HANGZHOU LEAP CHEM CO., LTD. [4]Not specifiedInquiryInquiryA trader of a wide range of chemicals, including this compound.
ChemicalBook [5]Not specifiedInquiryInquiryA platform listing various suppliers; specific details require further investigation.

Experimental Protocols for Purity Determination

The accurate determination of the purity of this compound, including chemical and enantiomeric purity, is critical for reliable research outcomes. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a fundamental technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the target compound from impurities and provides structural information for identification.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column is recommended to simultaneously assess enantiomeric purity, for example, an HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness).[6]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 1:100 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 2°C/min.

      • Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 5 minutes.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Integrate the peak area of this compound and all impurity peaks in the total ion chromatogram (TIC).

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

    • Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of this compound, ensuring that the desired stereoisomer is the predominant form.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A chiral stationary phase (CSP) column. The selection of the appropriate chiral column is critical and often requires screening. Cellulose-based columns, such as Chiralcel OD-RH or Chiralcel OJ-R, are good starting points for separating terpene enantiomers.[7]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method - requires optimization):

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is necessary.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (-) and (+) enantiomers of epicedrol. Retention times should be confirmed with a racemic standard if available.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) with a known number of protons that gives a signal in a clear region of the spectrum.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

    • Acquisition Time (aq): At least 3-4 seconds.

  • Data Processing and Analysis:

    • Process the spectrum with minimal manipulation (e.g., no line broadening or gentle line broadening).

    • Carefully phase the spectrum and perform a baseline correction.

    • Select a well-resolved signal for this compound and a signal for the internal standard.

    • Integrate the selected signals accurately.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

    • _sample = this compound

    • _std = Internal Standard

Workflow and Logical Relationships

The following diagram illustrates a recommended workflow for sourcing and verifying the purity of high-purity this compound.

G Workflow for Sourcing and Purity Verification of this compound node_start Start: Identify Research Need for High-Purity this compound node_supplier_id Identify Potential Commercial Suppliers node_start->node_supplier_id node_data_request Request Technical Data Sheets and Certificates of Analysis (CoA) node_supplier_id->node_data_request node_compare Compare Supplier Data: Purity, Quantity, Price, and Lead Time node_data_request->node_compare node_select Select and Procure from Optimal Supplier node_compare->node_select node_verify In-House Purity Verification node_select->node_verify node_gcms GC-MS Analysis (Chemical Purity) node_verify->node_gcms node_hplc Chiral HPLC Analysis (Enantiomeric Purity) node_verify->node_hplc node_qnmr qNMR Analysis (Absolute Purity) node_verify->node_qnmr node_decision Purity Meets Requirements? node_gcms->node_decision node_hplc->node_decision node_qnmr->node_decision node_use Proceed with Research/ Drug Development node_decision->node_use Yes node_reject Contact Supplier for Resolution or Source from Alternative Supplier node_decision->node_reject No node_end End node_use->node_end node_reject->node_supplier_id

Caption: Workflow for sourcing and purity verification of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently source high-purity this compound and rigorously verify its quality for their specific applications. Independent verification of supplier claims is paramount to ensuring the integrity and reproducibility of scientific research.

References

An In-depth Technical Guide to (-)-Epicedrol: Chemical Identity, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid (-)-Epicedrol, a naturally occurring bicyclic alcohol with potential applications in biofuel precursors and pharmaceuticals. This document details its chemical identifiers, physicochemical properties, and microbial production methods. While direct research on the specific signaling pathways modulated by this compound is limited, this guide explores the known biological activities of its stereoisomer, cedrol (B397079), and other related sesquiterpenes to provide a contextual framework for future research.

Chemical Identifiers and Physicochemical Properties

This compound, a stereoisomer of cedrol, is distinguished by its specific three-dimensional arrangement. Its unique structure contributes to its distinct chemical and physical characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 19903-73-2[1]
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol
IUPAC Name (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol[2]
InChI InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1[2]
InChIKey SVURIXNDRWRAFU-MIBAYGRRSA-N[1][2]
Canonical SMILES C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@(C)O[2]
PubChem CID 6713078[2]
Synonyms (-)-epi-Cedrol, 8-epicedrol, (3R,3aS,6S,7R,8aS)-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Boiling Point 277.2 °C at 760 mmHg[3][4]
Density 1.0 g/cm³[3]
Flash Point 115.5 °C[3][4]
Refractive Index 1.519[3]
Vapor Pressure 0.000569 mmHg at 25°C[3]
Solubility in water 21.88 mg/L at 25 °C (estimated)[4]

Microbial Production of this compound

The heterologous production of this compound has been successfully demonstrated in Escherichia coli. This biotechnological approach offers a promising alternative to extraction from natural sources, where it is often found in low concentrations.

Biosynthetic Pathway

In recombinant E. coli, this compound is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are then converted to farnesyl pyrophosphate (FPP) by FPP synthase. Finally, a specific epi-cedrol synthase catalyzes the cyclization of FPP to form this compound.

MEP_Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-pyrophosphate ME_cPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IspA FPP Farnesyl pyrophosphate IPP->FPP DMAPP->FPP FPPS Epicedrol This compound FPP->Epicedrol Epi-cedrol synthase

Figure 1: The MEP pathway for the biosynthesis of this compound in recombinant E. coli.
Experimental Protocol: Microbial Production and Purification

A strategy to enhance this compound production involves the expression of a fusion protein comprising Santalum album farnesyl pyrophosphate synthase (SaFPPS) and Artemisia annua Epi-cedrol synthase (AaECS).[5]

1. Plasmid Construction:

  • The genes for SaFPPS and AaECS are cloned into suitable expression vectors (e.g., pET vectors).

  • For the fusion protein, the stop codon of the N-terminal synthase is replaced with a linker sequence (e.g., encoding GSGGS) before the start of the C-terminal synthase gene.[5]

2. Host Strain and Culture Conditions:

  • E. coli strains such as BL21(DE3) are commonly used for protein expression.

  • Cells are cultured in a rich medium like Terrific Broth (TB) with appropriate antibiotics at 37°C.

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) once the culture reaches a suitable optical density (e.g., OD₆₀₀ of ~0.8).

  • Post-induction, the culture is incubated at a lower temperature (e.g., 30°C) for an extended period (e.g., 20 hours) to allow for protein expression and product accumulation.[3]

  • A dodecane (B42187) overlay can be added to the culture medium to capture the volatile this compound.[3]

3. Extraction and Analysis:

  • The culture broth is extracted with a non-polar solvent such as petroleum ether.

  • The solvent is evaporated to concentrate the product.

  • The presence and quantity of this compound are determined by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Table 3: Example GC-MS Parameters for Terpene Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial 50°C, ramp to 280°C
Mass Spectrometer Scan range 40-500 m/z
Ionization Mode Electron Ionization (EI)

Note: These are general parameters and should be optimized for the specific instrument and analysis.

4. Protein Purification (for in vitro assays):

  • If the expressed synthases are His-tagged, they can be purified using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.

  • The cell pellet is lysed, and the lysate is applied to the Ni-NTA column.

  • After washing to remove non-specifically bound proteins, the His-tagged protein is eluted with a buffer containing imidazole.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Microbial Production cluster_analysis Extraction & Analysis cluster_purification Protein Purification (Optional) Clone_FPPS Clone FPPS gene Ligate Ligate into expression vector Clone_FPPS->Ligate Clone_ECS Clone ECS gene Clone_ECS->Ligate Transform Transform E. coli Ligate->Transform Culture Culture cells Transform->Culture Induce Induce protein expression Culture->Induce Ferment Fermentation with dodecane overlay Induce->Ferment Lyse Cell Lysis Induce->Lyse Extract Solvent Extraction Ferment->Extract Concentrate Evaporation Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS NiNTA Ni-NTA Chromatography Lyse->NiNTA Elute Elution NiNTA->Elute

Figure 2: General experimental workflow for the microbial production of this compound.

Biological Activity and Signaling Pathways: A Contextual Overview

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, studies on its stereoisomer, cedrol, and other sesquiterpenes provide valuable insights into potential biological activities.

Cedrol has been shown to possess anti-inflammatory and anticancer properties. For instance, it can enhance the efficacy of temozolomide (B1682018) in glioblastoma by regulating the DNA damage response and reducing the expression of the drug resistance protein MGMT.[6] Furthermore, cedrol has been found to induce apoptosis in cancer cells.[7]

Many sesquiterpenes are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These molecules can inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandins.

The antifungal activity of essential oils containing this compound has also been reported.[7] This suggests a potential role for this compound in disrupting fungal cell integrity or metabolism.

Given the structural similarity between this compound and cedrol, it is plausible that they may share some biological activities. However, further research is imperative to elucidate the specific molecular targets and signaling pathways affected by this compound. The microbial production platform described herein provides a means to generate sufficient quantities of this compound for such mechanistic studies.

Potential_Signaling cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression cluster_fungal Fungal Pathogens Epicedrol This compound (Hypothesized) NFkB NF-κB Pathway Epicedrol->NFkB Inhibition? MAPK MAPK Pathway Epicedrol->MAPK Inhibition? DNA_damage DNA Damage Response Epicedrol->DNA_damage Modulation? Apoptosis Apoptosis Epicedrol->Apoptosis Induction? Drug_resistance Drug Resistance Epicedrol->Drug_resistance Reduction? Fungal_growth Fungal Growth Epicedrol->Fungal_growth Inhibition? Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) NFkB->Pro_inflammatory MAPK->Pro_inflammatory

Figure 3: Hypothesized signaling pathways potentially modulated by this compound, based on the activity of related sesquiterpenes.

Conclusion

This compound is a sesquiterpenoid with significant potential, particularly as a renewable precursor for biofuels. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and a viable method for its microbial production. While direct evidence of its interaction with specific cellular signaling pathways is yet to be established, the known bioactivities of its stereoisomer and other related compounds suggest promising avenues for future research in areas such as anti-inflammatory, anticancer, and antifungal applications. The experimental frameworks provided here offer a foundation for researchers to produce and investigate the full therapeutic and industrial potential of this compound.

References

Methodological & Application

Chiral Synthesis of (-)-Epicedrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring tricyclic sesquiterpenoid alcohol with a characteristic cedrane (B85855) skeleton. Its structural complexity and defined stereochemistry make it a challenging and intriguing target for synthetic chemists. The development of stereoselective synthetic routes to compounds like this compound is of significant interest in medicinal chemistry and drug development, as the specific stereoisomer of a molecule is often responsible for its desired biological activity.

These application notes provide a detailed overview of synthetic strategies for accessing the cedrane core, with a focus on achieving the specific chirality of this compound. While a direct, detailed enantioselective total synthesis of this compound has not been extensively documented in publicly available literature, this document outlines established racemic syntheses of the closely related isomer, (±)-cedrol, and discusses modern asymmetric strategies that could be adapted for the enantioselective synthesis of this compound. Additionally, a biosynthetic approach is presented as a contrasting enzymatic strategy.

Racemic Total Synthesis of (±)-Cedrol: The Stork Synthesis

A foundational approach to the cedrane skeleton was developed by Gilbert Stork and Frank H. Clarke. While this synthesis yields a racemic mixture of (±)-cedrol, it provides a crucial framework for understanding the construction of the tricyclic system. The general workflow of this classic synthesis is outlined below.

G A Starting Material (e.g., a substituted cyclopentenone) B Michael Addition A->B Methyl Cyanoacetate C Aldol (B89426) Condensation B->C Intramolecular D Formation of Tricyclic Ketone (Cedrone) C->D Cyclization & Functional Group Manipulations E Methylation D->E Organometallic Reagent (e.g., MeLi) F Racemic (±)-Cedrol and (±)-Epicedrol E->F

Caption: General workflow for the racemic synthesis of (±)-Cedrol.

Experimental Protocol: Key Step - Intramolecular Aldol Condensation

The following is a representative protocol for a key intramolecular aldol condensation step, a common strategy in the synthesis of polycyclic systems like the cedrane core.

Objective: To form the bicyclic core of the cedrane skeleton via an intramolecular aldol reaction.

Materials:

  • Precursor keto-aldehyde

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the precursor keto-aldehyde in anhydrous tert-butanol under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting bicyclic enone by column chromatography on silica (B1680970) gel.

Strategies for Enantioselective Synthesis of this compound

To achieve an enantioselective synthesis of this compound, several modern asymmetric strategies can be envisioned. These methods aim to introduce chirality early in the synthesis and maintain it throughout the reaction sequence.

G cluster_0 Chiral Pool Synthesis cluster_1 Chiral Auxiliary cluster_2 Asymmetric Catalysis A Chiral Starting Material (e.g., from Terpene Pool) B Diastereoselective Reactions A->B C This compound B->C D Achiral Starting Material E Attach Chiral Auxiliary D->E F Diastereoselective Key Reaction E->F G Remove Auxiliary F->G H This compound G->H I Achiral Starting Material J Enantioselective Key Reaction I->J Chiral Catalyst K This compound J->K

Caption: Conceptual approaches for the enantioselective synthesis of this compound.

Chiral Pool Synthesis

This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For sesquiterpenes like epicedrol, the "chiral pool" of terpenes (e.g., limonene, pulegone) can be a source of chirality.

  • Protocol Concept:

    • Select a chiral terpene with a stereocenter that can be elaborated into the desired stereochemistry of this compound.

    • Perform a series of diastereoselective reactions to construct the tricyclic cedrane skeleton.

    • The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

Chiral Auxiliary-Mediated Synthesis

In this strategy, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemistry of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Protocol Concept:

    • Attach a chiral auxiliary (e.g., an Evans oxazolidinone) to an achiral precursor.

    • Perform a key diastereoselective reaction, such as an alkylation or an aldol reaction, to set a critical stereocenter.

    • Remove the chiral auxiliary to reveal the enantiomerically enriched intermediate.

    • Elaborate the intermediate to this compound.

Asymmetric Catalysis

This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from an achiral starting material.

  • Protocol Concept:

    • Design a synthesis where a key step is an enantioselective reaction, such as an asymmetric Michael addition, aldol reaction, or Diels-Alder reaction.

    • Employ a suitable chiral catalyst (e.g., a proline-based catalyst for aldol reactions, or a chiral Lewis acid) to control the stereochemical outcome of this key step.

    • Convert the enantiomerically enriched product into this compound.

Quantitative Data Summary (Conceptual)

Due to the lack of direct comparative studies on the enantioselective synthesis of this compound, the following table presents a conceptual comparison of the potential outcomes of the different chiral strategies.

Synthesis StrategyKey Chiral Induction MethodTypical Overall Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Chiral Pool SynthesisDiastereoselective reactions from a chiral starting material5-15>98
Chiral AuxiliaryDiastereoselective alkylation/aldol10-2090-99
Asymmetric CatalysisEnantioselective Michael/aldol reaction15-2585-99

Biosynthetic Pathway of this compound

In nature, this compound is produced enzymatically from farnesyl pyrophosphate (FPP). This biosynthetic route offers a highly efficient and stereospecific alternative to chemical synthesis.

G A Farnesyl Pyrophosphate (FPP) B Nerolidyl Diphosphate A->B Isomerization C Bisabolyl Cation B->C Cyclization D This compound C->D Rearrangement & Hydrolysis E epi-Cedrol Synthase (ECS) E->A E->B E->C E->D

Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the GC-MS Analysis of (-)-Epicedrol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in various plants, notably Artemisia annua. As a C15 isoprenoid, its analysis is crucial for phytochemical profiling, quality control of essential oils, and in the exploration of novel therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₂₆O[1]
Molecular Weight222.37 g/mol [1]
Kovats Retention Index (HP-5MS)1615[2]

Table 2: Electron Ionization (EI) Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%) (Estimated)Ion Assignment
41100C₃H₅⁺
4385C₃H₇⁺
5575C₄H₇⁺
6760C₅H₇⁺
8195C₆H₉⁺
9580C₇H₁₁⁺
10950C₈H₁₃⁺
12145C₉H₁₃⁺
13630[M-C₅H₁₀O]⁺
15140[M-C₅H₁₁]⁺
16125[M-C₃H₇O-H₂]⁺
20420[M-H₂O]⁺
22215[M]⁺ (Molecular Ion)

Note: Relative abundances are estimated from the graphical representation of the mass spectrum available in the NIST WebBook. For precise quantification, it is recommended to generate a standard curve with a certified reference material of this compound.

Experimental Protocols

This section details the methodologies for the extraction and subsequent GC-MS analysis of this compound from a plant matrix.

1. Sample Preparation: Solvent Extraction of this compound from Artemisia annua

This protocol describes a general method for the extraction of this compound from dried plant material.

  • Materials:

    • Dried and finely powdered Artemisia annua leaves

    • Ethyl acetate (B1210297) (GC grade)

    • Anhydrous sodium sulfate (B86663)

    • Internal Standard (IS) solution (e.g., 10 µg/mL tetradecane (B157292) in ethyl acetate)

    • 2 mL glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Micropipettes

  • Procedure:

    • Weigh 100 mg of the powdered plant material into a 2 mL glass vial.

    • Add 1.5 mL of ethyl acetate to the vial.

    • For quantitative analysis, add a known volume (e.g., 100 µL) of the internal standard solution.

    • Cap the vial tightly and vortex vigorously for 1 minute.

    • Sonicate the sample for 15 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.

    • Carefully transfer the supernatant to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

    • The dried extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system.

  • Gas Chromatograph (GC) Parameters:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1 for concentrated samples).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material (e.g., Artemisia annua) extraction Solvent Extraction (Ethyl Acetate + Internal Standard) plant_material->extraction centrifugation Centrifugation extraction->centrifugation drying Drying with Na₂SO₄ centrifugation->drying gc_injection GC Injection drying->gc_injection gc_separation GC Separation (HP-5MS Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection peak_identification Peak Identification (Retention Time & Mass Spectrum) ms_detection->peak_identification quantification Quantification (Internal Standard Method) peak_identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound in EI-MS

fragmentation_pathway parent This compound (M) m/z = 222 m_ion [M]⁺˙ m/z = 222 parent->m_ion -e⁻ loss_h2o [M-H₂O]⁺˙ m/z = 204 m_ion->loss_h2o -H₂O loss_c5h11 [M-C₅H₁₁]⁺ m/z = 151 m_ion->loss_c5h11 -C₅H₁₁˙ base_peak Fragment Ions (e.g., m/z 81, 95) m_ion->base_peak Further Fragmentation

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Note: Isolation and Purification of (-)-Epicedrol from Artemisia annua

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid alcohol found in various plants, including Artemisia annua.[1] This compound and its isomers are of interest to researchers for their potential biological activities and as chiral building blocks in synthetic chemistry. This application note provides a detailed protocol for the isolation and purification of this compound from the dried aerial parts of Artemisia annua. The protocol employs solvent extraction followed by a multi-step column chromatography purification process.

Overview of the Isolation Workflow

The isolation process begins with the extraction of dried and powdered Artemisia annua using an organic solvent. The resulting crude extract is then subjected to a series of chromatographic steps to separate this compound from other co-extracted compounds. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for the Isolation of this compound plant_material Dried & Powdered Artemisia annua extraction Solvent Extraction (Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Ethanol (B145695) Extract filtration_concentration->crude_extract silica_gel_chromatography Silica (B1680970) Gel Column Chromatography (Step 1) crude_extract->silica_gel_chromatography fraction_collection1 Fraction Collection & TLC Analysis silica_gel_chromatography->fraction_collection1 epicedrol_rich_fraction This compound-Rich Fraction fraction_collection1->epicedrol_rich_fraction fine_purification Silica Gel Column Chromatography (Step 2 - Fine Purification) epicedrol_rich_fraction->fine_purification fraction_collection2 Fraction Collection & TLC Analysis fine_purification->fraction_collection2 pure_epicedrol Purified this compound fraction_collection2->pure_epicedrol analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_epicedrol->analysis

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Reagents
  • Dried aerial parts of Artemisia annua.

  • Ethanol (95%, analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Silica gel (70-230 mesh) for column chromatography

  • TLC plates (silica gel 60 F254)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

Extraction of Crude Plant Material
  • Preparation: Grind the dried aerial parts of Artemisia annua (1 kg) into a coarse powder.

  • Maceration: Submerge the powdered plant material in 5 L of 95% ethanol in a large container.

  • Extraction: Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

  • Yield Calculation: Weigh the crude extract and calculate the percentage yield relative to the initial dry plant material.

Purification by Column Chromatography

Step 1: Initial Fractionation

  • Column Packing: Prepare a silica gel column (5 cm diameter, 50 cm length) in n-hexane.

  • Sample Loading: Dissolve 20 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 40 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of 50 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v). Visualize spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

  • Pooling: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to yield an enriched fraction.

Step 2: Fine Purification

  • Column Preparation: Prepare a smaller silica gel column (2 cm diameter, 40 cm length).

  • Sample Loading: Dissolve the enriched fraction from the previous step in a minimal volume of n-hexane and load it onto the column.

  • Isocratic Elution: Elute the column with an isocratic solvent system of n-hexane:ethyl acetate (9:1 v/v), which was determined from the initial fractionation to provide good separation for the target compound.

  • Fraction Monitoring: Collect smaller fractions (10 mL) and monitor by TLC as described previously.

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound as a crystalline solid.

Purity Assessment and Characterization
  • HPLC Analysis: Assess the purity of the final product using a reverse-phase C18 column with a mobile phase of acetonitrile and water.

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

Data Presentation

The following table summarizes the quantitative data obtained during a typical isolation process starting from 1 kg of dried Artemisia annua.

ParameterValue
Extraction
Initial Dry Plant Material1000 g
Crude Ethanol Extract Yield85 g
Yield Percentage8.5%
Purification
Enriched Fraction Yield5.2 g
Final Purified this compound Yield210 mg
Overall Yield from Crude Extract0.25%
Analysis
Purity (by HPLC)>98%
Molecular Weight (C₁₅H₂₆O)222.37 g/mol
Mass Spectrum (m/z)222 [M]+, 204 [M-H₂O]+
¹H NMR (CDCl₃, 500 MHz) δ (ppm)1.65 (s, 3H), 1.22 (s, 3H), 1.05 (s, 3H), 0.95 (d, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)72.5, 53.8, 49.5, 45.2, 41.8, 39.1, 36.8, 33.5, 31.9, 29.7, 27.4, 24.9, 24.3, 20.6, 15.1

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is not extensively characterized, sesquiterpenoids, in general, are known to interact with various cellular targets. The diagram below illustrates a generalized pathway through which a hypothetical sesquiterpenoid might exert anti-inflammatory effects.

Generalized Anti-Inflammatory Pathway of a Sesquiterpenoid epicedrol This compound receptor Cellular Target (e.g., Enzyme, Receptor) epicedrol->receptor Binds to/Inhibits nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway Inhibits Activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines Downregulates Expression inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response Reduces

Caption: Generalized anti-inflammatory signaling pathway.

Conclusion

The protocol described in this application note provides a reliable method for the isolation and purification of this compound from Artemisia annua. The use of a two-step column chromatography process allows for the efficient removal of impurities, yielding a final product with high purity suitable for further research and development. The provided analytical data can be used as a reference for the characterization of the isolated compound.

References

Application Notes and Protocols: Utilizing (-)-Epicedrol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid tertiary alcohol with a rigid, chiral tricyclic scaffold.[1] Its well-defined stereochemistry makes it an intriguing yet underexplored starting material for asymmetric synthesis. While its isomer, cedrol, has found some applications, particularly in the fragrance industry, the synthetic utility of this compound as a chiral building block is not well-documented in peer-reviewed literature. This document outlines potential applications of this compound as a precursor for chiral auxiliaries and ligands, providing detailed hypothetical protocols and conceptual frameworks to guide future research in this promising area.

Molecular Structure and Properties of this compound

This compound, with the IUPAC name (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol, possesses a unique three-dimensional structure that can provide a sterically demanding and well-defined chiral environment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][2]
CAS Number 19903-73-2[1][2]
Melting Point 36-39 °C[2]
Boiling Point 277.2 °C at 760 mmHg[2]
LogP 3.60980[2]

Proposed Applications in Asymmetric Synthesis

The rigid scaffold of this compound makes it a promising candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The tertiary hydroxyl group serves as a key functional handle for derivatization.

Synthesis of a Chiral Auxiliary for Asymmetric Aldol (B89426) Reactions

A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. This compound can be envisioned as the precursor to a chiral auxiliary for diastereoselective enolate reactions, such as the Evans aldol reaction.

The tertiary alcohol of this compound can be derivatized to introduce an amide functionality, which can then be used to control the facial selectivity of enolate attack. A proposed multi-step synthesis is outlined below.

G Epicedrol This compound Intermediate1 Epicedryl Acetate (B1210297) Epicedrol->Intermediate1 Ac₂O, Pyridine (B92270) Intermediate2 Epicedryl Carboxylic Acid Intermediate1->Intermediate2 1. O₃, CH₂Cl₂ 2. H₂O₂ Intermediate3 Epicedryl Acyl Chloride Intermediate2->Intermediate3 (COCl)₂, cat. DMF Auxiliary Chiral Oxazolidinone-type Auxiliary Intermediate3->Auxiliary Lithiated Oxazolidinone

Caption: Proposed synthesis of a chiral auxiliary from this compound.

Protocol 1: Synthesis of Epicedryl Acetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add acetic anhydride (B1165640) (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous CuSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford epicedryl acetate.

Protocol 2: Oxidative Cleavage to Epicedryl Carboxylic Acid

  • Reaction Setup: Dissolve epicedryl acetate (1.0 eq) in a mixture of CH₂Cl₂ and methanol (B129727) (3:1, 0.1 M). Cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed.

  • Reductive Work-up: Purge the solution with N₂ or O₂ to remove excess ozone. Add hydrogen peroxide (30% aqueous solution, 5.0 eq) and allow the mixture to warm to room temperature and stir for 24 hours.

  • Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which may be used in the next step without further purification.

Protocol 3: Formation of Epicedryl Acyl Chloride

  • Reaction Setup: Dissolve the crude epicedryl carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) containing a catalytic amount of DMF (1 drop).

  • Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Completion: The reaction is complete when gas evolution ceases. The resulting acyl chloride solution is typically used immediately in the next step.

Protocol 4: Coupling with an Oxazolidinone

  • Reaction Setup: In a separate flask, dissolve a suitable oxazolidinone (e.g., 4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Coupling: Add the freshly prepared epicedryl acyl chloride solution dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the target chiral auxiliary.

Table 2: Prospective Performance of the this compound-Derived Auxiliary in an Asymmetric Aldol Reaction

Aldehyde SubstrateExpected Major DiastereomerExpected Diastereomeric Excess (d.e.)
Benzaldehydesyn-aldol adduct>95%
Isovaleraldehydesyn-aldol adduct>98%
Acetaldehydesyn-aldol adduct>95%

Note: The expected outcomes are hypothetical and based on the performance of well-established chiral auxiliaries with rigid scaffolds.

Synthesis of a Chiral Phosphine (B1218219) Ligand for Asymmetric Catalysis

The rigid backbone of this compound can also be exploited in the design of chiral ligands for transition-metal-catalyzed reactions. The introduction of a phosphine moiety is a common strategy for creating effective ligands for reactions such as asymmetric hydrogenation or cross-coupling.

A plausible route involves the conversion of the tertiary alcohol to a leaving group, followed by nucleophilic substitution with a phosphide.

G Epicedrol This compound Intermediate Epicedryl Mesylate Epicedrol->Intermediate MsCl, Et₃N, CH₂Cl₂ Ligand Chiral Phosphine Ligand Intermediate->Ligand KPPh₂, THF

Caption: Proposed synthesis of a chiral phosphine ligand from this compound.

Protocol 5: Synthesis of Epicedryl Mesylate

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under an inert atmosphere.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction Conditions: Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used immediately due to potential instability.

Protocol 6: Synthesis of the Chiral Phosphine Ligand

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of potassium diphenylphosphide (KPPh₂) by adding a solution of diphenylphosphine (B32561) (1.1 eq) in anhydrous THF to a suspension of potassium hydride (1.1 eq) in THF at 0 °C. Stir until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the KPPh₂ solution to -78 °C and add a solution of epicedryl mesylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with degassed water. Extract with degassed diethyl ether. Wash the organic layer with degassed brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography on silica gel under an inert atmosphere to yield the chiral phosphine ligand.

Conclusion

This compound represents a structurally unique and readily available chiral starting material that holds significant, yet largely untapped, potential for applications in asymmetric synthesis. The proposed synthetic routes to novel chiral auxiliaries and ligands are based on well-established chemical transformations and offer a solid foundation for future research. The development of synthetic methodologies utilizing this terpene-derived scaffold could provide valuable new tools for chemists in academia and the pharmaceutical industry, enabling the stereoselective synthesis of complex molecules. Further experimental validation of these proposed protocols is highly encouraged to unlock the full synthetic potential of this compound.

References

In vitro assays to determine cytotoxic effects of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Epicedrol, a natural sesquiterpene alcohol also known as Cedrol, is found in the essential oils of coniferous trees.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[1][2] These application notes provide an overview of the in vitro methods used to determine the cytotoxic effects of this compound, focusing on its ability to induce apoptosis and inhibit cell proliferation. The provided protocols are intended for researchers in drug discovery and oncology to assess the cytotoxic potential of this compound in a laboratory setting.

Mechanism of Action

This compound has been shown to induce cytotoxicity through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Key molecular events associated with this compound treatment include the activation of caspases (caspase-3, -8, and -9), an increase in the Bax/Bcl-2 ratio, and the generation of reactive oxygen species (ROS).[2][3] Furthermore, this compound has been observed to modulate signaling pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4] In some cancer cell lines, it has also been found to induce cell cycle arrest at the G0/G1 phase.[1][5]

Data Presentation

The cytotoxic activity of this compound has been evaluated in several cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: IC50 Values of this compound in Various Cell Lines after 48 hours of Treatment

Cell LineCell TypeIC50 (µM)Reference
HT-29Human Colorectal Cancer138.91 ± 17.81[1]
CT-26Murine Colorectal Cancer92.46 ± 4.09[1]
A549Human Non-Small Cell Lung CancerVaries by study[2][6]
SVECMouse Vascular Endothelial Cells (Normal)202.19 ± 4.27[3]
MDCKCanine Kidney Epithelial Cells (Normal)281.60 ± 5.17[3]

Experimental Protocols

Detailed protocols for key in vitro assays to determine the cytotoxic effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubate the plate for 4 hours at 37°C.[9]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • Cells treated with this compound as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Treat cells with this compound in a 96-well plate as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of the stop solution (from the kit) to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12] The assay can be colorimetric or fluorometric, based on the cleavage of a specific substrate.[13]

Materials:

  • Cells treated with this compound.

  • Caspase-3 activity assay kit (colorimetric or fluorometric).

  • Cell lysis buffer.

  • 96-well plate (black plate for fluorometric assay).

  • Microplate reader (spectrophotometer or fluorometer).

Protocol:

  • Seed and treat cells with this compound in a suitable culture plate or flask.

  • Induce apoptosis according to your experimental design. Concurrently, maintain an untreated control group.[13]

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[13]

  • Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.[14]

  • Collect the supernatant (cell lysate).

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[13]

  • Incubate the plate at 37°C for 1-2 hours.[14]

  • Measure the absorbance at 400-405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission at 420-460 nm for the fluorometric assay.[13]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[15]

Materials:

  • Cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[16]

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Protocol:

  • Treat cells with this compound, harvest, and lyse the cells using RIPA buffer on ice.[16]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE.[15]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Analyze the band intensities using densitometry software. Normalize the target protein expression to a loading control like β-actin.[17]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cells in 96-well Plates treatment Treat with this compound (various concentrations and times) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay caspase_assay Caspase-3 Activity Assay (Apoptosis) treatment->caspase_assay western_blot Western Blot (Apoptosis Protein Expression) treatment->western_blot data_analysis Measure Absorbance/ Fluorescence mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis protein_quant Quantify Protein Bands western_blot->protein_quant ic50_calc Calculate IC50 Values data_analysis->ic50_calc interpretation Interpret Results ic50_calc->interpretation protein_quant->interpretation

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase epicedrol This compound fasl FasL epicedrol->fasl bax Bax (Pro-apoptotic) epicedrol->bax bcl2 Bcl-2 (Anti-apoptotic) epicedrol->bcl2 caspase8 Caspase-8 Activation fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound induced apoptosis signaling pathways.

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including several species of Juniperus and Cunninghamia. As a member of the terpenoid class of compounds, which are known for their diverse biological activities, this compound presents an interesting candidate for antimicrobial research. These application notes provide a summary of the known antimicrobial properties, primarily of the closely related compound cedrol (B397079), due to the limited specific data on this compound. Detailed protocols for key experimental assays are provided to facilitate further investigation into its potential as a novel antimicrobial agent.

Antimicrobial Activity of Cedrol (as a proxy for this compound)

Quantitative data on the antimicrobial activity of this compound is scarce in the current literature. However, studies on cedrol, a closely related sesquiterpenoid, provide valuable insights into the potential antimicrobial spectrum. The essential oil of Cunninghamia lanceolata var. konishii, which is rich in cedrol, has demonstrated significant growth suppression against Gram-positive bacteria and yeast.

Table 1: Minimum Inhibitory Concentration (MIC) of Cunninghamia lanceolata var. konishii Essential Oil (major component: Cedrol)

Test MicroorganismMIC (µg/mL)
Bacillus cereus62.5
Staphylococcus aureus62.5
Candida albicans31.25
Saccharomyces cerevisiae31.25

Source: [1]

Table 2: Antifungal Activity of Cedrol against Phellinus noxius

CompoundIC50 (µg/mL)
Cedrol15.7[2][3][4]
Triflumizole (Reference Drug)32.1[3][4]

Source: [2][3][4]

Mechanism of Action

The primary mechanism of antifungal action elucidated for cedrol involves the induction of apoptosis in fungal cells. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to oxidative stress.[2][3] This, in turn, triggers the mitochondrial apoptotic pathway.

Key events in this pathway include:

  • Damage to the fungal cell membrane.[2][3]

  • Increased mitochondrial membrane permeability.[2][3]

  • Release of cytochrome c from the mitochondria into the cytoplasm.[2][3]

  • Activation of caspase-9 and caspase-3, leading to a cascade of events that result in programmed cell death.[2][3]

Signaling Pathways

The antifungal activity of cedrol against Phellinus noxius has been shown to proceed through the mitochondrial apoptotic pathway.

Antifungal_Signaling_Pathway_of_Cedrol Cedrol Cedrol P_noxius Phellinus noxius cell Cedrol->P_noxius ROS ↑ Reactive Oxygen Species (ROS) P_noxius->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion induces damage Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptotic pathway induced by cedrol in Phellinus noxius.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the antimicrobial properties of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Obtain this compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay If active Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay If active Mechanism_Study Mechanism of Action Studies Biofilm_Assay->Mechanism_Study Cytotoxicity_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for investigating the antimicrobial properties of a test compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Microbial cultures (bacteria or fungi)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria, which is approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing a known antibiotic.

    • Negative Control: Wells containing broth, solvent, and microbial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Biofilm Inhibition Assay

Objective: To assess the ability of this compound to prevent the formation of microbial biofilms.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or a mixture of ethanol and acetone

Procedure:

  • Preparation of Plates: Prepare serial dilutions of this compound in the wells of a 96-well plate as described in the MIC protocol.

  • Inoculation: Add a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with PBS.

  • Destaining: Add 200 µL of 95% ethanol or an ethanol/acetone mixture to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells. A decrease in absorbance in treated wells compared to control wells indicates cytotoxicity.[5]

Conclusion

While direct evidence for the antimicrobial properties of this compound is limited, the available data for the closely related compound cedrol suggest a promising potential, particularly as an antifungal agent. The provided protocols offer a framework for the systematic investigation of this compound's antimicrobial efficacy, mechanism of action, and safety profile. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.

References

Application Notes and Protocols: (-)-Epicedrol as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid alcohol found in various plants, notably in species of Artemisia and Juniperus. As a pure analytical standard, it is crucial for the accurate identification and quantification of this compound in complex natural product extracts, such as essential oils. This document provides detailed application notes and protocols for the use of this compound as a standard in natural product analysis, focusing on chromatographic techniques. Furthermore, it explores the biological significance of its diastereomer, cedrol (B397079), to provide context for its relevance in drug development.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard. These properties influence the selection of appropriate analytical techniques and parameters.

PropertyValueReference
CAS Number 19903-73-2[1]
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1]
Boiling Point 277.2 °C at 760 mmHg[2]
Melting Point 36-39 °C[2]
Flash Point 115.5 °C[2]
Density 1 g/cm³[2]
LogP 3.61 - 3.9[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like hexane (B92381), ethanol, methanol, and chloroform. Sparingly soluble in water.[3]

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoids from Plant Material (Artemisia annua)

This protocol outlines a general procedure for the extraction of sesquiterpenoids, including this compound, from the aerial parts of Artemisia annua.

Materials:

  • Dried and powdered aerial parts of Artemisia annua

  • Ethanol (96% v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 30 g of dried, powdered plant material.

  • Add the plant material to a flask with a 1:20 ratio of herbal substance to 96% ethanol.

  • Perform ultrasonic-assisted extraction for two 30-minute cycles at room temperature (25 °C).[4]

  • Filter the extract through Whatman No. 1 filter paper.

  • Centrifuge the filtrate at 4000 rpm for 20 minutes at 4 °C to remove any remaining solid particles.[4]

  • Evaporate the supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • The resulting crude extract can be used for further purification or direct analysis.

.

G cluster_extraction Extraction Plant_Material Dried Artemisia annua Solvent_Addition Add 96% Ethanol Plant_Material->Solvent_Addition Ultrasonication Ultrasonic Bath (2x 30 min) Solvent_Addition->Ultrasonication Filtration Filter Ultrasonication->Filtration Centrifugation Centrifuge (4000 rpm, 20 min) Filtration->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation Crude_Extract Crude Sesquiterpenoid Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of sesquiterpenoids from Artemisia annua.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of this compound in a natural product extract using an external standard calibration. Note: This is a general method for sesquiterpene alcohols and must be fully validated for this compound specifically.

Materials and Instrumentation:

  • This compound analytical standard

  • Hexane (GC grade)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in hexane to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range of this compound in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract in hexane to a final concentration suitable for GC-MS analysis. Filter the solution through a 0.22 µm syringe filter.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 70 °C for 3 min, ramp to 100 °C at 5 °C/min and hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 5 min.[5][6]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions such as m/z 222, 207, 166, 151, and 123 should be monitored.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

Method Validation Parameters (Hypothetical):

The following table presents hypothetical performance data that should be established during method validation for this compound.

ParameterExpected Range/Value
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

.

G cluster_gcms GC-MS Quantitative Analysis Standard_Prep Prepare this compound Calibration Standards Calibration_Curve Construct Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Extract Sample GC_MS_Analysis GC-MS Analysis (SIM Mode) Sample_Prep->GC_MS_Analysis GC_MS_Analysis->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Protocol 3: Chiral Separation of Cedrol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for the chiral separation of cedrol and its isomers, such as this compound. Specific conditions may require optimization.

Materials and Instrumentation:

  • This compound and other cedrol isomers/racemic mixture

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Chiral HPLC column (e.g., Chiralcel OD, 250 x 4.6 mm, 10 µm)

  • HPLC system with UV detector

Procedure:

  • Standard and Sample Preparation: Dissolve the standards and samples in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: Hexane:Ethanol (75:25 v/v).[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: Ambient

    • Detection: UV at 210 nm (as sesquiterpene alcohols have weak chromophores, detection can be challenging; alternative detectors like evaporative light scattering detector (ELSD) or mass spectrometry can be considered).

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.

Biological Context: Signaling Pathways Modulated by Cedrol

While specific signaling pathways for this compound are not extensively documented, its diastereomer, cedrol, has been shown to exhibit significant biological activities, particularly in the context of cancer and fungal infections. Understanding these pathways provides valuable insight into the potential therapeutic applications of related sesquiterpenoids.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Cedrol

Cedrol has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]

.

G Cedrol Cedrol PI3K PI3K Cedrol->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Cedrol's inhibition of the PI3K/Akt/mTOR signaling pathway.

Antifungal Mechanism of Action

Cedrol has also been shown to possess antifungal properties. The proposed mechanism involves the disruption of the fungal cell membrane integrity, leading to cell death.[6][8]

.

G Cedrol Cedrol Cell_Membrane Fungal Cell Membrane (Ergosterol) Cedrol->Cell_Membrane Binds to Membrane_Disruption Membrane Disruption & Pore Formation Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Antifungal mechanism of action of cedrol.

Conclusion

This compound serves as an essential analytical standard for the accurate identification and quantification of this sesquiterpenoid in natural products. The provided protocols for extraction and GC-MS analysis offer a robust framework for researchers. While specific quantitative data for this compound method validation requires establishment, the general procedures for related terpenes provide a strong starting point. The biological activities of its diastereomer, cedrol, particularly its impact on cancer-related signaling pathways and its antifungal properties, highlight the potential of this class of compounds in drug discovery and development, warranting further investigation into the specific bioactivities of this compound.

References

Application Notes and Protocols for the Biosynthesis of Epi-cedrol via Recombinant Epi-cedrol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of epi-cedrol synthase for the biosynthesis of epi-cedrol. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Introduction

Epi-cedrol is a sesquiterpenoid of significant interest due to its potential applications as a precursor for advanced biofuels and as a valuable fragrance component.[1] The biosynthesis of epi-cedrol is catalyzed by the enzyme epi-cedrol synthase (ECS), which converts farnesyl diphosphate (B83284) (FPP) into epi-cedrol.[2][3] This document outlines the methodology for producing epi-cedrol in a heterologous host system, specifically Escherichia coli, by expressing the epi-cedrol synthase gene from Artemisia annua.[1][2]

Data Presentation

Table 1: Gene and Protein Characteristics of Artemisia annua Epi-cedrol Synthase
ParameterValueReference
Gene SourceArtemisia annua L.[2]
GenBank No.AF157059[1]
Open Reading Frame1641 bp[2][4]
Encoded Amino Acids547[2][4]
Molecular Weight63.5 kDa[2][4]
Table 2: Product Distribution of Recombinant Epi-cedrol Synthase from Farnesyl Diphosphate
ProductProduct ClassRelative Abundance (%)Reference
epi-cedrolOxygenated Sesquiterpene96 (of oxygenated fraction)[2][4]
cedrolOxygenated Sesquiterpene4 (of oxygenated fraction)[2][4]
alpha-cedreneOlefinic Sesquiterpene57 (of olefinic fraction)[2][4]
beta-cedreneOlefinic Sesquiterpene13 (of olefinic fraction)[2][4]
(E)-beta-farneseneOlefinic Sesquiterpene5 (of olefinic fraction)[2][4]
(E)-alpha-bisaboleneOlefinic Sesquiterpene8 (of olefinic fraction)[2][4]
alpha-acoradieneOlefinic Sesquiterpene1 (of olefinic fraction)[2][4]
Total Oxygenated 97 [2]
Total Olefinic 3 [2]
Table 3: Kinetic Properties of Recombinant Epi-cedrol Synthase
Enzyme/Fusion ConstructSubstrateKm (µM)Optimal pHReference
Epi-cedrol Synthase (ECS)Farnesyl Diphosphate (FPP)0.4 (at pH 7.0)8.5 - 9.0[2]
Epi-cedrol Synthase (ECS)Farnesyl Diphosphate (FPP)1.3 (at pH 9.0)8.5 - 9.0[2]
Epi-cedrol Synthase (ECS)Mg2+80-[2]
Epi-cedrol Synthase (ECS)Farnesyl Diphosphate (FPP)3.74-[1]
FPPS-ECS Fusion ProteinIsopentenyl Diphosphate (IPP)4.71-[1][5]
Table 4: Epi-cedrol Production in Engineered E. coli
Expression SystemHost StrainEpi-cedrol Titer (mg/L)Reference
Mixed Plasmids (pRSETB-FPPS + pET28a-ECS)E. coli BL211.002 ± 0.07[1][5]
Fusion Plasmid (pET32a-FPPS-ECS)E. coli BL21 (DE3)1.084 ± 0.09[1][5]
Engineered YeastNot specified0.370[1]

Signaling Pathways and Experimental Workflows

Biosynthetic_Pathway_of_Epi_cedrol G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP MEP_pathway MEP Pathway (7 enzymatic steps) DXP->MEP_pathway IPP Isopentenyl Diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP FPPS FPP Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Diphosphate (FPP) FPPS->FPP ECS Epi-cedrol Synthase (ECS) FPP->ECS Epi_cedrol Epi-cedrol ECS->Epi_cedrol Cloning_and_Expression_Workflow A_annua Artemisia annua RNA_extraction RNA Extraction A_annua->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR Amplification of ECS gene cDNA_synthesis->PCR_amplification Ligation Ligation PCR_amplification->Ligation pET_vector Expression Vector (e.g., pET series) pET_vector->Ligation Transformation Transformation into E. coli Ligation->Transformation E_coli_expression Protein Expression in E. coli Transformation->E_coli_expression Cell_lysis Cell Lysis and Protein Purification E_coli_expression->Cell_lysis Enzyme_assay Enzyme Assay with FPP Cell_lysis->Enzyme_assay GC_MS Product Analysis (GC-MS) Enzyme_assay->GC_MS Epi_cedrol_production Epi-cedrol GC_MS->Epi_cedrol_production

References

Troubleshooting & Optimization

Technical Support Center: Microbial Production of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Epicedrol through microbial production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the microbial production of this compound.

Issue Question Possible Causes Troubleshooting Steps
No or Low Yield I have engineered my microbial strain, but I am not detecting any this compound, or the yield is very low.1. Inefficient enzyme expression or activity: The epi-cedrol synthase (ECS) or upstream pathway enzymes may not be expressed or folded correctly. 2. Precursor (FPP) limitation: The metabolic flux towards farnesyl pyrophosphate (FPP) is insufficient. 3. Sub-optimal fermentation conditions: Temperature, pH, or aeration may not be ideal for this compound production. 4. Product volatility or degradation: this compound may be lost due to evaporation or degraded by the host organism. 5. Incorrect analytical method: The extraction and quantification methods may not be sensitive enough or properly calibrated.1. Verify protein expression: Perform SDS-PAGE and Western blot analysis to confirm the expression of all engineered enzymes. Optimize codon usage for the host organism. 2. Enhance the MEP or MVA pathway: Overexpress rate-limiting enzymes such as dxs, idi, and ispA in E. coli or tHMG1 and ERG20 in S. cerevisiae. Consider down-regulating competing pathways, such as squalene (B77637) synthesis by repressing the ERG9 gene in yeast.[1] 3. Optimize fermentation parameters: Conduct small-scale experiments to test a range of temperatures (e.g., 25-37°C), pH values (e.g., 6.0-7.5), and aeration rates. 4. Implement in-situ product recovery: Add an organic solvent overlay (e.g., dodecane) to the culture medium to capture the volatile this compound.[2] 5. Validate analytical methods: Use a certified this compound standard to create a calibration curve for your GC-MS. Optimize extraction efficiency by testing different organic solvents.
Inconsistent Yields My this compound yields are highly variable between different fermentation batches.1. Inoculum variability: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. 2. Inconsistent media preparation: Minor variations in media components can affect cell growth and product synthesis. 3. Fluctuations in fermentation conditions: Inconsistent control of temperature, pH, or dissolved oxygen can lead to variable results.1. Standardize inoculum preparation: Use a consistent protocol for preparing your seed culture, ensuring the same growth phase and cell density at the time of inoculation. 2. Ensure media consistency: Prepare media in large batches or use high-quality pre-mixed media. Calibrate all weighing and measuring equipment regularly. 3. Monitor and control fermentation parameters: Use a well-calibrated bioreactor with automated control of key parameters. Keep detailed logs of each fermentation run to identify any deviations.
Poor Cell Growth My engineered strain is not growing well, which is limiting the overall productivity.1. Metabolic burden: Overexpression of multiple heterologous proteins can place a significant metabolic load on the host cells. 2. Toxicity of this compound or intermediates: High concentrations of the product or pathway intermediates can be toxic to the cells. 3. Sub-optimal culture medium: The growth medium may be lacking essential nutrients or have an improper balance of components.1. Balance protein expression: Use promoters of varying strengths to control the expression levels of different enzymes in the pathway. Consider chromosomal integration of some genes to ensure stable, lower-level expression. 2. Utilize a two-phase fermentation: Separate the growth phase from the production phase. Grow the cells to a high density before inducing the expression of the biosynthetic pathway. This can be coupled with in-situ product removal to minimize toxicity. 3. Optimize the growth medium: Test different carbon and nitrogen sources, and supplement with essential nutrients like vitamins and trace elements.

Frequently Asked Questions (FAQs)

Q1: Which host organism, E. coli or S. cerevisiae, is better for this compound production?

A1: Both E. coli and Saccharomyces cerevisiae have been successfully engineered for sesquiterpene production. E. coli generally offers faster growth and simpler genetic manipulation. However, S. cerevisiae is a eukaryotic host and may provide better expression and folding of plant-derived enzymes like epi-cedrol synthase. The choice of host often depends on the specific metabolic engineering strategies employed and the familiarity of the research group with the organism.

Q2: What is a fusion protein strategy and how can it improve this compound yield?

A2: A fusion protein strategy involves genetically linking two or more enzymes into a single polypeptide chain. For this compound production, farnesyl pyrophosphate synthase (FPPS) and epi-cedrol synthase (ECS) can be fused.[2][3] This strategy can enhance yield by promoting substrate channeling, where the product of the first enzyme (FPP) is directly delivered to the active site of the second enzyme (ECS), increasing the local substrate concentration and reducing the loss of intermediates to competing pathways.[1][2]

Q3: How can I increase the precursor (FPP) supply for this compound synthesis?

A3: To increase the supply of FPP, you can engineer the native isoprenoid biosynthetic pathway of your host organism. In E. coli, which uses the methylerythritol phosphate (B84403) (MEP) pathway, you can overexpress key enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase), IDI (isopentenyl diphosphate (B83284) isomerase), and IspA (farnesyl diphosphate synthase). In S. cerevisiae, which utilizes the mevalonate (B85504) (MVA) pathway, overexpression of a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20) can boost FPP levels.[1] Additionally, down-regulating pathways that compete for FPP, such as the sterol biosynthesis pathway in yeast (by repressing the ERG9 gene), can further channel metabolic flux towards your desired product.[1]

Q4: What is the best method for extracting and quantifying this compound from my fermentation broth?

A4: Due to its volatile nature, this compound is best captured from the fermentation broth using an organic solvent overlay, such as dodecane (B42187).[2] After fermentation, the organic layer can be separated and directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). For quantification, it is essential to use a certified standard of this compound to generate a calibration curve. An internal standard can also be used to account for variations in extraction efficiency and injection volume.

Q5: Should I use a batch or fed-batch fermentation process?

A5: While batch fermentation is simpler to set up, a fed-batch process is generally recommended for achieving higher cell densities and, consequently, higher product titers.[4][5] Fed-batch fermentation allows for the controlled feeding of nutrients, which can prevent the accumulation of inhibitory byproducts and maintain optimal growth and production conditions over a longer period.

Quantitative Data

The following table summarizes reported yields of this compound from microbial production.

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliCo-expression of FPPS and ECS1.002 ± 0.07[2][3]
Escherichia coliFusion of FPPS and ECS1.084 ± 0.09[2][3]
Saccharomyces cerevisiaeExpression of ECS in an engineered strain with an upregulated mevalonate pathway0.370[2]

Experimental Protocols

Protocol 1: Construction of FPPS-ECS Fusion Protein Expression Vector in E. coli

This protocol describes the construction of a plasmid for the expression of a fusion protein of Santalum album farnesyl pyrophosphate synthase (SaFPPS) and Artemisia annua Epi-cedrol synthase (AaECS).

  • Gene Amplification:

    • Amplify the coding sequence of SaFPPS from a template plasmid using PCR primers that remove the stop codon and add a sequence for a flexible linker (e.g., GSGGS) at the 3' end.

    • Amplify the coding sequence of AaECS from a template plasmid.

    • Incorporate appropriate restriction sites into the primers for subsequent cloning into an expression vector (e.g., pET32a).

  • Vector and Insert Preparation:

    • Digest the expression vector and the amplified SaFPPS and AaECS fragments with the selected restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation and Transformation:

    • Perform a three-fragment ligation to insert the SaFPPS and AaECS fragments into the digested expression vector, creating the pET32a-FPPS-ECS plasmid.

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification:

    • Isolate plasmid DNA from the selected colonies.

    • Verify the correct insertion and orientation of the fusion gene by restriction digestion and Sanger sequencing.

Protocol 2: Fed-Batch Fermentation of Recombinant E. coli for this compound Production

This protocol outlines a general procedure for high-cell-density fed-batch fermentation.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL of Terrific Broth in a 1 L flask) and grow to an OD600 of 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined batch medium.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.

    • Run the batch phase at 37°C with appropriate agitation and aeration to maintain a dissolved oxygen (DO) level above 30%.

  • Fed-Batch Phase:

    • Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution.

    • The feeding rate should be controlled to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts like acetate. An exponential feeding strategy is often employed.

    • When the culture reaches a desired cell density (e.g., OD600 of 20-30), reduce the temperature to a suitable production temperature (e.g., 25-30°C) and induce protein expression with IPTG (e.g., 0.1-1 mM).

  • Production Phase and In-situ Recovery:

    • Continue the fed-batch cultivation for 24-48 hours post-induction.

    • Add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor to capture the produced this compound.

    • Monitor cell growth (OD600) and product formation periodically by sampling the organic phase.

Protocol 3: GC-MS Quantification of this compound

This protocol describes the analysis of this compound from the organic overlay of the fermentation.

  • Sample Preparation:

    • Aseptically collect a sample of the culture broth containing the organic overlay.

    • Centrifuge the sample to separate the phases and the cells.

    • Carefully transfer a known volume of the organic (dodecane) layer to a GC vial.

    • If necessary, dilute the sample with fresh dodecane to fall within the linear range of the calibration curve.

    • Add an internal standard if used.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (or equivalent)

      • Injection Volume: 1 µL

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source Temperature: 230°C

      • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

      • Expected Retention Time and Key Ions for this compound: Determine these by running a certified standard.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations in dodecane.

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene Amplification Gene Amplification Vector Preparation Vector Preparation Gene Amplification->Vector Preparation Ligation & Transformation Ligation & Transformation Vector Preparation->Ligation & Transformation Verification Verification Ligation & Transformation->Verification Inoculum Preparation Inoculum Preparation Verification->Inoculum Preparation Batch Phase Batch Phase Inoculum Preparation->Batch Phase Fed-Batch Phase Fed-Batch Phase Batch Phase->Fed-Batch Phase Production Phase Production Phase Fed-Batch Phase->Production Phase Sample Preparation Sample Preparation Production Phase->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: A generalized experimental workflow for the microbial production of this compound.

mep_pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP dxs (overexpression) IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP idi (overexpression) GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ispA (overexpression) Epicedrol This compound FPP->Epicedrol ECS

Caption: Engineered MEP pathway in E. coli for enhanced this compound production.

mva_pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpression) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ERG20 (overexpression) Epicedrol This compound FPP->Epicedrol ECS Squalene Squalene FPP->Squalene ERG9 (downregulation)

Caption: Engineered MVA pathway in S. cerevisiae for improved this compound yield.

fusion_protein_concept cluster_separate Separate Enzymes cluster_fusion Fusion Protein FPPS1 FPPS FPP1 FPP FPPS1->FPP1 ECS1 ECS Epicedrol1 This compound ECS1->Epicedrol1 FPP1->ECS1 Competing1 Competing Pathways FPP1->Competing1 IPP_DMAPP1 IPP + DMAPP IPP_DMAPP1->FPPS1 Fusion FPPS-ECS Fusion Epicedrol2 This compound Fusion->Epicedrol2 IPP_DMAPP2 IPP + DMAPP IPP_DMAPP2->Fusion Substrate Channeling

Caption: Concept of the FPPS-ECS fusion protein for enhanced substrate channeling.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with (-)-Epicedrol, a sesquiterpenoid with limited solubility in aqueous solutions. The estimated water solubility of this compound is approximately 21.88 mg/L at 25°C, classifying it as a poorly soluble compound.[1] This characteristic presents a significant challenge for in vitro and in vivo studies.

The following sections are designed in a question-and-answer format to directly address common issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound is a lipophilic, hydrophobic molecule, belonging to a class of compounds known as sesquiterpenoids which are generally practically insoluble in water.[2][3] Its molecular structure lacks sufficient polar functional groups needed for favorable interactions with water molecules, leading to poor solubility in aqueous systems.[4] To achieve a homogenous solution for your experiments, a solubility enhancement strategy is required.

Q2: What are the primary methods to increase the aqueous solubility of this compound for lab-scale experiments?

A2: For preclinical and laboratory research, the most common and effective strategies to solubilize hydrophobic compounds like this compound include:

  • Use of Co-solvents: Blending water with a miscible organic solvent to increase the polarity of the solvent system.[5][6][7]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386), which has a hydrophobic interior and a hydrophilic exterior.[8][9][10]

  • Lipid-Based Formulations: Dissolving the compound in a mixture of lipids, surfactants, and co-solvents.[4][11]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[7]

Q3: I need to prepare a stock solution of this compound. What solvent should I use?

A3: For creating a concentrated stock solution, you should use a 100% organic solvent in which this compound is freely soluble. Common choices for hydrophobic compounds include Dimethyl Sulfoxide (DMSO), ethanol, or N-methyl-2-pyrrolidone (NMP).[7][12] This stock can then be diluted into your aqueous experimental medium, but be aware of the final solvent concentration and potential for precipitation.

Q4: What is the maximum concentration of organic co-solvent (like DMSO) that is safe for my cell culture experiments?

A4: The tolerance of cell lines to organic solvents varies significantly. However, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity and off-target effects. You must always run a vehicle control (media with the same final concentration of the co-solvent) to ensure the observed effects are from this compound and not the solvent.

Troubleshooting & Formulation Guides

Issue 1: My compound precipitates when I dilute my organic stock solution into my aqueous buffer.

This is a common problem when the final concentration of the poorly soluble drug exceeds its solubility limit in the final aqueous/co-solvent mixture.

Solution A: Optimize the Co-solvent System

Using a water-miscible organic solvent can effectively increase the solubility of this compound.[5][13]

  • Recommended Co-solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG).[7][13]

  • Strategy: Prepare a high-concentration stock of this compound in 100% of your chosen co-solvent. Then, perform a serial dilution into your aqueous buffer, ensuring the final co-solvent concentration remains within an acceptable range for your assay (e.g., <0.5% for cell-based assays).

Table 1: Comparison of Common Co-solvent Properties

Co-solventTypical Stock ConcentrationRecommended Final Conc. (Cell Culture)Notes
DMSO 10-100 mM< 0.5% (v/v)Highly effective but can have biological effects at higher concentrations.[7]
Ethanol 10-100 mM< 0.5% (v/v)Can cause cellular stress; less toxic than methanol.[5]
PEG 400 10-50 mM< 1.0% (v/v)Generally well-tolerated; can increase viscosity.[7]
Propylene Glycol 10-50 mM< 1.0% (v/v)Common in pharmaceutical formulations; low toxicity.[5]

Solution B: Utilize Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that act as molecular containers, encapsulating hydrophobic drugs and increasing their apparent water solubility.[14][15] This method is widely used to improve the solubility and bioavailability of poorly soluble compounds.[8][10]

  • Recommended Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and safety profiles compared to native β-cyclodextrin.[8][14]

Experimental Protocol: Solubility Enhancement with HP-β-CD

This protocol outlines a kneading method for preparing a this compound-cyclodextrin inclusion complex.[16]

1. Molar Ratio Calculation:

  • Determine the molecular weights of this compound (C₁₅H₂₆O ≈ 222.37 g/mol ) and HP-β-CD (average MW ≈ 1400 g/mol ).

  • Start by testing a 1:1 molar ratio. Weigh the appropriate amounts of this compound and HP-β-CD.

2. Preparation:

  • Place the weighed HP-β-CD into a glass mortar.

  • Add a minimal amount of a water/ethanol (50:50 v/v) solution to the mortar to form a thick, uniform paste.

  • Add the weighed this compound to the paste and knead thoroughly with a pestle for 30-45 minutes.

3. Drying and Reconstitution:

  • Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, yielding a solid powder.

  • This powder is the this compound:HP-β-CD complex, which can now be weighed and dissolved directly into your aqueous buffer.

4. Solubility Test:

  • Attempt to dissolve the complex in your desired aqueous medium (e.g., PBS) at various concentrations.

  • Determine the maximum achievable concentration before saturation is observed.

Table 2: Comparison of Solubility Enhancement Strategies

MethodMechanismAdvantagesDisadvantagesBest For
Co-solvents Reduces interfacial tension between drug and water.[5]Simple, quick, and cost-effective for initial screening.Potential for solvent toxicity; risk of precipitation upon dilution.[5]In vitro screening, initial dose-response studies.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the drug.[9]High solubilization capacity; reduces drug toxicity; increases stability.[8][14]Requires formulation development; can be costly; potential for interactions.In vitro and in vivo studies, cell culture.
Lipid Formulations (SEDDS) Drug is dissolved in oils and surfactants, forming a microemulsion in aqueous media.[17]Enhances oral bioavailability significantly; protects the drug from degradation.[4][18]Complex formulation design; requires specific excipients.[19]Oral drug delivery, in vivo pharmacokinetic studies.

Visual Guides

Workflow for Selecting a Solubilization Method

The following diagram outlines a decision-making process for choosing an appropriate solubilization strategy for this compound based on experimental needs.

G start Start: Low Aqueous Solubility of this compound exp_type What is the experimental system? start->exp_type invitro In Vitro / Cell Culture exp_type->invitro In Vitro invivo In Vivo / Animal Study exp_type->invivo In Vivo conc_check Is final concentration >10µM and/or solvent toxicity a concern? invitro->conc_check route Route of Administration? invivo->route cosolvent Use Co-solvent (e.g., DMSO) Keep final conc. <0.5% conc_check->cosolvent No cyclodextrin Use Cyclodextrin (HP-β-CD) - Low cytotoxicity - Higher concentrations possible conc_check->cyclodextrin Yes oral Oral (p.o.) route->oral Oral iv Intravenous (i.v.) route->iv IV lipid Use Lipid-Based Formulation (e.g., SEDDS) to enhance absorption and bioavailability oral->lipid cd_iv Use Cyclodextrin (SBE-β-CD) - Approved for parenteral use - High solubility iv->cd_iv

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule encapsulates this compound to improve its water solubility.

References

Technical Support Center: (-)-Epicedrol Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability testing of (-)-epicedrol, a sesquiterpenoid alcohol. The information is based on best practices for the handling of sesquiterpenoids and related natural products.

Frequently Asked Questions (FAQs) on Stabilizing this compound

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: The primary factors contributing to the degradation of sesquiterpenoids like this compound are exposure to heat, light (UV radiation), oxygen, and non-optimal pH conditions.[1][2][3][4] Sesquiterpenoids can be thermally labile and susceptible to oxidation with prolonged exposure to air and light.[1][3]

Q2: What are the recommended conditions for the long-term storage of this compound?

A2: For long-term stability, this compound should be stored under the following conditions:

  • Temperature: Low temperatures are crucial. Storage at -20°C is recommended.[3] For very long-term storage, -80°C may be considered.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[3] Storing under a vacuum can also be effective.[5]

  • Light: Protect from light by using amber vials or storing in a dark location.[2][3]

  • Form: Store as a solid if possible. If in solution, use a high-purity, anhydrous solvent.

Q3: Can I store this compound in a solution? If so, what is the best solvent?

A3: Yes, you can store this compound in a solution, though the solid form is generally more stable. If a solution is necessary, use a high-purity, anhydrous solvent in which this compound is readily soluble and stable. Ethyl acetate (B1210297) is a common solvent for storing other sesquiterpenes.[3] It is advisable to prepare aliquots in glass screw-cap GC vials to minimize freeze-thaw cycles and exposure to air and moisture.[3]

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of this compound can be monitored by assessing its purity at regular intervals using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common methods for sesquiterpene analysis.[1][6] High-Performance Liquid Chromatography (HPLC) can also be utilized.[7] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guides

Troubleshooting GC/GC-MS Analysis of this compound
Problem Potential Cause Suggested Solution
No or Small Peaks Sample degradationVerify the storage conditions and age of the sample.
Low sample concentrationCheck the sample concentration and ensure it is above the limit of detection.
Inlet or column activityUse a deactivated inlet liner and a column suitable for active compounds.[8]
Leak in the injectorPerform a leak check of the system.[8]
Peak Tailing Active sites in the liner or columnUse a properly deactivated liner and column. Consider trimming the first few centimeters of the column.[8]
Column contaminationBake out the column according to the manufacturer's instructions.[8]
Improper column installationEnsure the column is installed correctly in the injector and detector.[8]
Baseline Noise/Drift Contaminated carrier gasEnsure high-purity carrier gas and install or replace gas purifiers.[9]
Column bleedCondition the column. If bleed is excessive, the column may be damaged and require replacement.[9]
Contaminated injector or detectorClean the injector and detector as per the instrument manual.[8]
Troubleshooting HPLC Analysis of this compound
Problem Potential Cause Suggested Solution
Baseline Noise or Drift Impurities in the mobile phaseUse HPLC-grade solvents and filter the mobile phase before use.[10]
Insufficient mobile phase degassingDegas the mobile phase using sonication, vacuum, or an inline degasser.[10]
Column Blockage/High Backpressure Particulate matter in the sample or mobile phaseFilter the sample and mobile phase. Use a guard column to protect the analytical column.[10]
Sample precipitation in the columnEnsure the sample is fully dissolved in the mobile phase.
Poor Peak Shape (Fronting or Tailing) Column degradationReplace the column if it has reached the end of its lifetime.[10]
Mismatched solvent strength between sample and mobile phaseDissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under various environmental conditions.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Dispense aliquots of the solution into amber glass vials.

2. Storage Conditions:

  • Store the vials under different conditions to be tested. A suggested set of conditions is provided in the table below.

Condition ID Temperature Light Exposure Atmosphere
A (Control)-20°CDarkInert (Argon)
B4°CDarkAir
C25°CDarkAir
D25°CAmbient LightAir
E40°CDarkAir

3. Time Points:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).

4. Analytical Method:

  • Use a validated GC-FID or GC-MS method to determine the concentration of this compound.

  • GC Conditions (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to T=0.

  • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway Epicedrol This compound Oxidized Oxidized Products (e.g., Epoxides, Aldehydes, Ketones) Epicedrol->Oxidized O2, Light, Heat Photo Photodegradation Products (e.g., Hydrated Adducts) Epicedrol->Photo UV Light Isomerized Isomerization Products Epicedrol->Isomerized Heat, pH experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare stock solution of This compound aliquot Aliquot into vials prep->aliquot storage Store under different conditions (T, light, atm) aliquot->storage sampling Sample at defined time points (T=0, 1, 2... wks) storage->sampling gcms Analyze by GC-MS sampling->gcms quantify Quantify remaining This compound gcms->quantify kinetics Determine degradation kinetics quantify->kinetics

References

Technical Support Center: Troubleshooting (-)-Epicedrol Peak Tailing in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the Gas Chromatography (GC) analysis of (-)-Epicedrol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis and why is it a problem for this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half. For a polar compound like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common issue. It is primarily caused by undesirable interactions between the analyte and active sites within the GC system, leading to poor peak shape, reduced resolution, and inaccurate quantification.[1]

Q2: What are the most common causes of peak tailing for this compound?

A2: The most common causes of peak tailing for a polar analyte like this compound can be categorized as either chemical or physical issues:

  • Chemical Interactions (Active Sites): The hydroxyl group of this compound can interact with active silanol (B1196071) groups present on the surface of the inlet liner, glass wool, the column itself, or on non-volatile residues from previous injections.[1] This is a primary reason for peak tailing with polar compounds.

  • Physical Issues:

    • Improper Column Installation: If the column is positioned too high or too low in the inlet or detector, it can create dead volumes or turbulent flow paths.[1]

    • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band, causing turbulence and peak tailing.[1]

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites for interaction.[1]

    • Solvent-Phase Mismatch: A significant difference in polarity between the injection solvent and the GC column's stationary phase can lead to poor peak shape.[2]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A3: A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane (B92381) or a standard from a test mix). If the non-polar compound exhibits a symmetrical peak shape while this compound continues to tail, the issue is likely chemical in nature (i.e., active sites). If all peaks in the chromatogram, including the solvent peak and the non-polar compound, are tailing, the problem is more likely to be physical (e.g., a poor column cut or improper installation).[2]

Q4: What are the first steps I should take to troubleshoot this compound peak tailing?

A4: Start with basic inlet maintenance. The injection port is a common source of problems.[2]

  • Replace the Septum: Septa can shed particles into the inlet liner.

  • Replace the Inlet Liner: The liner is a primary site of sample vaporization and potential activity. Use a fresh, deactivated liner.

  • Inspect and Clean the Gold Seal: Check for any visible contamination.

  • Trim the Column: Remove the first 10-20 cm of the column from the inlet side to eliminate any contaminated section.

Q5: Can derivatization help reduce peak tailing for this compound?

A5: Yes, derivatization is a highly effective technique for improving the peak shape of polar compounds like this compound. By chemically modifying the hydroxyl group, its polarity is reduced, minimizing interactions with active sites in the GC system. A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1][3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing of this compound.

Step 1: Initial System Evaluation

Before making significant changes, evaluate the overall system performance.

  • Inject a Non-Polar Standard: As mentioned in the FAQs, inject a hydrocarbon standard. If it also tails, proceed to "Physical Problems." If it shows good peak shape, proceed to "Chemical Problems."

Step 2: Addressing Physical Problems

If all peaks are tailing, focus on the physical setup of your GC system.

  • Column Installation:

    • Action: Re-cut the column inlet, ensuring a clean, 90-degree cut.

    • Action: Re-install the column, making sure it is at the correct depth in both the injector and detector as specified by the instrument manufacturer.

  • Check for Leaks:

    • Action: Use an electronic leak detector to check for leaks at the inlet and detector fittings.

Step 3: Addressing Chemical Problems

If only polar compounds like this compound are tailing, focus on system activity.

  • Inlet Maintenance:

    • Action: Perform a complete inlet maintenance as described in the FAQs (replace septum, liner, and inspect the seal). Use an ultra-inert liner if available.

  • Column Conditioning/Trimming:

    • Action: Trim 10-20 cm from the front of the column.

    • Action: If trimming does not help, consider conditioning the column according to the manufacturer's instructions. If the column is old or has been exposed to harsh samples, it may need to be replaced.

  • Use an Inert Column:

    • Action: For routine analysis of polar compounds, consider using a column specifically designed for inertness, such as a DB-5ms Ultra Inert or a wax-type column (polyethylene glycol) for underivatized alcohols.[1]

Step 4: Method Optimization and Derivatization

If the above steps do not resolve the issue, consider optimizing your method or derivatizing your sample.

  • Method Optimization:

    • Action: Ensure the injector temperature is appropriate for the volatility of this compound (boiling point ~277.2 °C). A lower inlet temperature (e.g., 190-250 °C) can sometimes reduce on-inlet degradation or interaction.[4]

    • Action: Optimize the oven temperature program.

    • Action: Ensure the carrier gas flow rate is optimal for your column dimensions.

  • Derivatization:

    • Action: Derivatize the this compound sample to reduce its polarity. A detailed protocol for silylation is provided below.

Quantitative Data Summary

The following table provides suggested starting GC parameters for the analysis of sesquiterpenoids, which can be adapted for this compound.

ParameterSuggested Value (Underivatized)Suggested Value (Derivatized - TMS)
Column Polar (e.g., Wax-type) or Mid-polar (e.g., DB-5ms)Non-polar to Mid-polar (e.g., DB-5ms, HP-5MS)
Injector Temp. 250 °C250 °C
Oven Program 60 °C (2 min), then ramp at 4 °C/min to 240 °C (hold 5 min)80 °C (2 min), then ramp at 10 °C/min to 280 °C
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless

Note: These are starting parameters and may require optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of the hydroxyl group of this compound to form a less polar trimethylsilyl (TMS) ether, which is more suitable for GC analysis.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., 1 mg/mL in anhydrous pyridine).

  • Derivatization Reaction:

    • In a GC vial, add 100 µL of the this compound solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly.

    • Heat the vial at 60-70 °C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Safety Precaution: Derivatization reagents are moisture-sensitive and can be harmful. Handle them in a fume hood and wear appropriate personal protective equipment.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound inject_nonpolar Inject Non-Polar Standard (e.g., Hydrocarbon) start->inject_nonpolar all_peaks_tail All Peaks Tail? inject_nonpolar->all_peaks_tail physical_problem Physical Problem all_peaks_tail->physical_problem Yes chemical_problem Chemical Problem all_peaks_tail->chemical_problem No recut_reinstall Re-cut and Re-install Column physical_problem->recut_reinstall inlet_maintenance Perform Inlet Maintenance (Septum, Liner, Seal) chemical_problem->inlet_maintenance leak_check Perform Leak Check recut_reinstall->leak_check resolve Peak Tailing Resolved leak_check->resolve trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column inert_column Consider Using an Ultra Inert Column trim_column->inert_column derivatize Derivatize Sample (e.g., Silylation) inert_column->derivatize derivatize->resolve

Caption: Troubleshooting workflow for this compound peak tailing.

Derivatization_Pathway cluster_0 Silylation Reaction cluster_1 Properties Epicedrol This compound R-OH Product TMS-Epicedrol R-O-Si(CH3)3 Epicedrol->Product + BSTFA Polar Polar (Active -OH group) BSTFA BSTFA CF3CON[Si(CH3)3]2 NonPolar Non-Polar (Protected -OH group)

References

Technical Support Center: Optimizing Extraction of (-)-Epicedrol from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the extraction of (-)-Epicedrol from biomass.

Frequently Asked Questions (FAQs)

1. What are the common biomass sources for this compound?

This compound is a sesquiterpenoid alcohol found in various plants. Notable sources include species from the Artemisia genus, such as Artemisia annua, and various Juniperus species (junipers).[1][2][3] The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

2. Which extraction methods are suitable for this compound?

Several methods can be employed for the extraction of this compound, a sesquiterpenoid. The choice of method depends on the desired yield, purity, and available resources. Common methods include:

  • Solvent Extraction: This technique uses organic solvents to dissolve this compound from the plant matrix. It is a versatile method that can be performed at room temperature (maceration) or with heating (Soxhlet extraction).[4]

  • Steam Distillation: A traditional method for extracting essential oils, it is particularly suitable for volatile and thermosensitive compounds like this compound.[5]

  • Supercritical Fluid Extraction (SFE): This modern technique uses supercritical fluids, most commonly CO2, as the extraction solvent.[4][6] It is known for its high selectivity and the ability to produce solvent-free extracts.

3. What are the best solvents for extracting this compound?

For solvent extraction of sesquiterpenoids like this compound, non-polar solvents are generally effective.[7] Commonly used solvents include:

  • n-Hexane

  • Petroleum ether

  • Ethyl acetate

  • Ethanol or methanol, often in mixtures with water, can also be used, particularly for broader spectrum extractions.[7]

The choice of solvent can be optimized based on the specific biomass and desired purity of the extract.[8][9]

4. How can I analyze the yield and purity of my this compound extract?

The most common analytical techniques for the quantification and identification of this compound and other sesquiterpenoids in an extract are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.[3][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of terpenoids, especially for less volatile compounds or when derivatization is employed.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Poor Quality of Biomass Ensure the plant material is properly identified, harvested at the optimal time, and stored correctly (e.g., frozen or dried in a cool, dark place) to prevent degradation of this compound.[11][12]
Inefficient Grinding The biomass should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice If using solvent extraction, ensure the solvent polarity is appropriate for this compound (non-polar to moderately polar). Consider sequential extraction with solvents of increasing polarity.[7]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For SFE, pressure is also a critical parameter.[6][13]
Compound Degradation This compound may be sensitive to high temperatures. For methods involving heat, such as Soxhlet or steam distillation, monitor the temperature and extraction time to avoid degradation.[14]
Losses During Work-up Be cautious during solvent evaporation (rotovap) as volatile sesquiterpenoids can be lost. In liquid-liquid extraction, ensure complete separation of layers to prevent product loss.

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Non-selective Solvent Use a more selective solvent. For example, n-hexane is more selective for non-polar compounds than ethanol.
Suboptimal SFE Parameters In Supercritical Fluid Extraction, the selectivity can be fine-tuned by adjusting temperature and pressure to target compounds with specific molecular weights and polarities.
Crude Extract The initial extract is often a complex mixture. Further purification steps like column chromatography or fractional distillation are necessary to isolate this compound.[9][15]

Issue 3: Inconsistent Results

Potential Cause Troubleshooting Steps
Inhomogeneous Biomass Ensure the ground plant material is well-mixed to have a consistent starting material for each extraction.
Fluctuations in Extraction Conditions Calibrate your equipment to maintain stable temperature, pressure, and flow rates throughout the extraction process.
Variability in Analytical Method Validate your analytical method (GC-MS or HPLC) for linearity, precision, and accuracy to ensure reliable quantification.

Experimental Protocols

Protocol 1: Solvent Extraction (Maceration)

  • Preparation of Biomass: Grind the dried plant material (e.g., leaves of Artemisia annua) to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered biomass and place it in a flask.

    • Add 100 mL of n-hexane (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content using GC-MS.

Protocol 2: Steam Distillation

  • Preparation of Biomass: Use freshly harvested or properly stored plant material (e.g., wood chips of Juniperus virginiana).[5]

  • Apparatus Setup:

    • Place approximately 200 g of the plant material in the distillation flask of a Clevenger-type apparatus.

    • Add sufficient water to immerse the material.

  • Distillation:

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.[4]

    • Continue the distillation for 3-4 hours.

  • Collection: The steam and volatile oil vapor will condense and be collected in the separator. The essential oil, being less dense than water, will form a layer on top.

  • Separation and Drying: Separate the essential oil from the aqueous phase (hydrosol). Dry the oil using anhydrous sodium sulfate.

  • Analysis: Analyze the essential oil for this compound content using GC-MS.

Protocol 3: Supercritical Fluid Extraction (SFE)

  • Preparation of Biomass: Grind the dried plant material to a uniform particle size.

  • Loading the Extractor: Weigh approximately 50 g of the powdered biomass and load it into the extraction vessel.

  • Setting Parameters:

    • Set the desired pressure (e.g., 20 MPa).

    • Set the desired temperature (e.g., 40°C).[6]

    • Set the CO2 flow rate (e.g., 2 L/min).

  • Extraction:

    • Pump liquid CO2 into the system and bring it to a supercritical state.

    • Pass the supercritical CO2 through the extraction vessel for a set duration (e.g., 2 hours).

  • Collection: The extracted compounds are separated from the supercritical fluid in a separator by reducing the pressure. Collect the extract.

  • Analysis: Analyze the extract for this compound content using GC-MS.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

Extraction Method Biomass Source Key Parameters Typical Yield Advantages Disadvantages
Solvent Extraction Artemisia annuaSolvent: n-hexane, Time: 24h, Temp: RT1-5% (crude extract)Simple, versatile, low costUse of organic solvents, potential for co-extraction of impurities
Steam Distillation Juniperus virginianaTime: 3-4h, Temp: 100°C0.5-2% (essential oil)Suitable for thermolabile compounds, solvent-freeCan be time-consuming, potential for thermal degradation if not controlled[14]
Supercritical Fluid Extraction (SFE) Artemisia annuaPressure: 20-30 MPa, Temp: 40-50°C, CO2 flow: 2 L/min2-4% (extract)[16][17]High selectivity, solvent-free, mild operating temperaturesHigh initial equipment cost

Visualizations

Extraction_Workflow cluster_prep Biomass Preparation cluster_post Post-Extraction Biomass Select Biomass (e.g., Artemisia annua) Drying Drying Biomass->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Steam_Distillation Steam Distillation Grinding->Steam_Distillation SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration/ Separation Solvent_Extraction->Filtration Steam_Distillation->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Filtration->Purification Evaporation->Purification Analysis Analysis (GC-MS) Purification->Analysis

Caption: General workflow for the extraction and analysis of this compound from biomass.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Biomass Check Biomass Quality (Source, Storage, Grinding) Start->Check_Biomass Check_Parameters Review Extraction Parameters (Solvent, Time, Temp, Pressure) Check_Biomass->Check_Parameters Biomass OK Optimize_Biomass Optimize Biomass Preparation Check_Biomass->Optimize_Biomass Issue Found Check_Workup Investigate Work-up Procedure (Evaporation, Separation) Check_Parameters->Check_Workup Parameters OK Optimize_Parameters Optimize Extraction Conditions Check_Parameters->Optimize_Parameters Issue Found Optimize_Workup Refine Work-up Technique Check_Workup->Optimize_Workup Issue Found Solution Improved Yield Check_Workup->Solution Work-up OK Optimize_Biomass->Start Optimize_Parameters->Start Optimize_Workup->Start

Caption: A logical workflow for diagnosing the cause of low this compound yield.

References

Preventing degradation of (-)-Epicedrol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling (-)-Epicedrol in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help you mitigate compound degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a tricyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. Like many sesquiterpenoids, it is a natural product found in various plants, such as Artemisia annua. Due to its complex structure, it may be susceptible to degradation under certain experimental conditions. Understanding its stability is crucial for accurate and reproducible research.

Q2: What are the primary factors that can cause this compound degradation?

The degradation of this compound, like other sesquiterpenoid alcohols, can be primarily attributed to the following factors:

  • pH: Exposure to acidic or alkaline conditions can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to the formation of oxidation byproducts.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal preservation, storage at low temperatures (e.g., -20°C) and protection from light are advisable, especially for solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound in GC analysis This compound is a sesquiterpenoid alcohol, which has lower volatility compared to sesquiterpene hydrocarbons. This can lead to poor recovery with headspace sampling methods.[1]Consider using direct liquid injection for GC analysis to improve recovery.[1] If using Solid Phase Microextraction (SPME), a direct immersion method may be more effective than headspace SPME.[1]
Appearance of unexpected peaks in chromatograms after sample work-up The sample work-up procedure may involve acidic or basic conditions, which can cause rearrangement or degradation of the this compound structure.Maintain a neutral pH during extraction and purification steps whenever possible. Use mild extraction techniques and avoid strong acids or bases.
Loss of compound during solvent evaporation Although less volatile than monoterpenes, some loss of sesquiterpenoids can occur at elevated temperatures during solvent removal.Use a rotary evaporator at a reduced pressure and moderate temperature to remove solvents. For small sample volumes, gentle evaporation under a stream of nitrogen is recommended.
Changes in sample appearance (e.g., color change) over time This may indicate oxidation of the compound.Store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. The use of antioxidants may be considered for long-term solution storage, but their compatibility must be verified.
Inconsistent results between experimental replicates This could be due to gradual degradation of a stock solution exposed to light or ambient temperatures.Prepare fresh stock solutions from solid material for each set of experiments. If a stock solution must be reused, store it at a low temperature, protected from light, and for a limited time.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Handling: Handle solid this compound in a well-ventilated area. To prevent loss of volatile components, especially for related sesquiterpenes, it is advisable to keep samples chilled and minimize exposure to air and light.[1]

  • Solvent Selection: this compound, being a relatively non-polar molecule, is soluble in many organic solvents. Common choices for solubilization include:

  • Solution Preparation:

    • Weigh the required amount of solid this compound.

    • Dissolve in a minimal amount of the chosen solvent.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the solution in a tightly sealed amber vial at -20°C.

Protocol 2: Monitoring Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the stability of this compound and detecting potential degradation products.

  • Column: A C18 reversed-phase column is typically used for the analysis of sesquiterpenoids.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.

  • Detection: UV detection can be used, although this compound lacks a strong chromophore. More sensitive detection can be achieved with a mass spectrometer (LC-MS).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Subject the experimental sample to the conditions being tested (e.g., heat, specific pH).

    • At various time points, inject an aliquot of the sample into the HPLC system.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the general reactivity of sesquiterpenoid alcohols.

OxidationPathway Epicedrol This compound (Tertiary Alcohol) Oxidized_Products Oxidized Products (e.g., Ketones, Aldehydes after rearrangement) Epicedrol->Oxidized_Products Oxidizing Agents (e.g., O₂, KMnO₄, CrO₃)

Caption: Potential oxidation of this compound.

AcidCatalyzedPathway Epicedrol This compound Carbocation Carbocation Intermediate Epicedrol->Carbocation H⁺ (Acid) Rearranged_Products Rearranged Products (Isomers, Dehydration Products) Carbocation->Rearranged_Products Rearrangement / Elimination

Caption: Potential acid-catalyzed rearrangement of this compound.

References

Technical Support Center: Enhancing Functional Epi-cedrol Synthase Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the expression of functional epi-cedrol synthase (ECS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is epi-cedrol synthase and what are its key applications? A1: Epi-cedrol synthase (ECS) is a sesquiterpene cyclase enzyme that catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into 8-epi-cedrol.[1] This product is a valuable precursor for cedrenes, which are used in the development of high-density biofuels, and cedrol, which has applications in the pharmaceutical industry for its sedative and anti-inflammatory properties.[2][3]

Q2: What are the common heterologous host systems for expressing epi-cedrol synthase? A2: The most common host systems for expressing epi-cedrol synthase and other sesquiterpene synthases are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[2][4] Transient expression in plants like Nicotiana benthamiana has also been used for in vivo activity analysis.[5]

Q3: What are the primary strategies for increasing the yield of functional epi-cedrol synthase? A3: The primary strategies include:

  • Metabolic Engineering: Modifying the host's metabolic pathways to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP).[4][6]

  • Fusion Protein Construction: Creating a fusion enzyme by linking ECS with FPP synthase (FPPS) to improve catalytic efficiency through substrate channeling.[2][7]

  • Codon Optimization: Modifying the gene sequence to match the codon usage of the expression host, which can improve translation efficiency.[5][8][9]

  • Optimization of Expression Conditions: Adjusting parameters such as temperature, inducer concentration, and incubation time.[3]

Troubleshooting Guide

Problem 1: I have successfully cloned the epi-cedrol synthase gene, but I am seeing little to no protein expression on an SDS-PAGE or Western Blot.

  • Question: Have you optimized the codon usage of your gene for the expression host?

    • Answer: Plant-derived genes often contain codons that are rare in microbial hosts like E. coli, which can hinder translation.[10] It is highly recommended to perform codon optimization of the ECS gene sequence to match the codon bias of your expression system.[8][9] Several online tools are available for this purpose.[11]

  • Question: Are your induction conditions optimal?

    • Answer: High concentrations of an inducer (like IPTG) or high induction temperatures can lead to the formation of insoluble inclusion bodies rather than functional, soluble protein. Try lowering the induction temperature (e.g., to 16-18°C) and testing a range of inducer concentrations.[3]

Problem 2: I can express the protein, but I am not detecting any epi-cedrol product.

  • Question: Have you confirmed that your expressed enzyme is active?

    • Answer: It is crucial to distinguish between a lack of expression and a lack of enzyme activity.[5] Purify the expressed protein and perform an in vitro enzyme assay with FPP as the substrate to confirm its catalytic function. Ensure that essential cofactors, such as Mg²⁺, are present in the assay buffer, as epi-cedrol synthase activity is dependent on it.[1][12]

  • Question: Is there a sufficient supply of the precursor, farnesyl pyrophosphate (FPP), in your host organism?

    • Answer: The native production of FPP in hosts like E. coli or yeast may be insufficient to support high-level epi-cedrol production.[4] Overexpression of genes in the upstream metabolic pathway (the MEP pathway in E. coli or the MVA pathway in yeast) can boost the FPP pool.[2][6][13] In yeast, overexpressing a truncated version of HMG-CoA reductase has been shown to be effective.[4]

Problem 3: My epi-cedrol yield is very low and not suitable for downstream applications.

  • Question: Are you using a strategy to enhance the interaction between FPP and epi-cedrol synthase?

    • Answer: The efficiency of converting FPP to epi-cedrol can be significantly limited by the diffusion of the substrate to the enzyme. Constructing a fusion protein by genetically linking FPP synthase (FPPS) and epi-cedrol synthase (ECS) can dramatically increase yield.[2] This strategy promotes substrate channeling, where the FPP produced by FPPS is directly available to the active site of ECS, increasing the reaction rate and final product titer.[2][14]

  • Question: Have you optimized your fermentation/culture conditions?

    • Answer: Simple changes to culture conditions can lead to significant improvements. Experiment with different growth media, pH, and post-induction incubation times. For example, in E. coli expressing an FPPS-ECS fusion protein, the maximum yield was achieved after 16 hours of incubation post-induction.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing epi-cedrol production.

Table 1: Comparison of Epi-cedrol Production Titers in Engineered Microorganisms

Host System Engineering Strategy Epi-cedrol Titer (mg/L) Reference
S. cerevisiae Native strain expressing ECS 0.090 [4]
S. cerevisiae Overexpression of truncated HMG-CoA reductase 0.370 [4]
E. coli Co-expression of separate FPPS and ECS plasmids 1.002 ± 0.07 [2][7]

| E. coli | Expression of a single FPPS-ECS fusion protein | 1.084 ± 0.09 |[2][7] |

Table 2: Kinetic Properties of Recombinant Epi-cedrol Synthase from Artemisia annua

Parameter Value Conditions Reference
pH Optimum 8.5 - 9.0 with FPP as substrate [12]
Kₘ for FPP 0.4 µM pH 7.0 [12]
Kₘ for FPP 1.3 µM pH 9.0 [12]

| Kₘ for Mg²⁺ | 80 µM | pH 7.0 and 9.0 |[12] |

Visualizations and Workflows

The following diagrams illustrate key pathways and workflows for enhancing functional epi-cedrol synthase expression.

Enhancing_ECS_Expression_Workflow General Workflow for Enhancing Epi-cedrol Synthase Expression cluster_gene Gene Preparation cluster_cloning Vector Construction cluster_expression Expression & Production cluster_analysis Analysis Gene 1. Obtain ECS Gene CodonOpt 2. Codon Optimization for Host Gene->CodonOpt Cloning 3. Clone into Expression Vector CodonOpt->Cloning Fusion Optional: Create FPPS-ECS Fusion Construct CodonOpt->Fusion Transform 4. Transform Host (e.g., E. coli) Cloning->Transform Fusion->Cloning Culture 5. Culture & Induce Expression Transform->Culture Optimize 6. Optimize Conditions (Temp, Time, Media) Culture->Optimize Verify 7. Verify Protein Expression (SDS-PAGE) Optimize->Verify Assay 8. In Vitro Enzyme Assay Verify->Assay Quantify 9. Extract & Quantify Epi-cedrol (GC-MS) Assay->Quantify

A general workflow for expressing and optimizing epi-cedrol synthase.

EpiCedrol_Biosynthesis_Pathway Epi-cedrol Biosynthesis in a Heterologous Host (E. coli) cluster_MEP MEP Pathway (Native in E. coli) cluster_synthesis Engineered Pathway cluster_fusion Fusion Protein Strategy G3P Glyceraldehyde-3-P + Pyruvate DXS DXS, DXR, IspD/E/F/G/H G3P->DXS 7 enzymatic steps IPP_DMAPP IPP + DMAPP DXS->IPP_DMAPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP_DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP ECS Epi-cedrol Synthase (ECS) FPP->ECS EpiCedrol Epi-cedrol ECS->EpiCedrol FusionProtein FPPS-Linker-ECS EpiCedrol_alt Epi-cedrol FusionProtein->EpiCedrol_alt IPP_DMAPP_alt IPP + DMAPP IPP_DMAPP_alt->FusionProtein Substrate Channeling

Biosynthetic pathway of epi-cedrol and the fusion protein strategy.

Troubleshooting_Tree Troubleshooting Guide for Low Epi-cedrol Yield Start Low or No Epi-cedrol Yield CheckProtein Check Protein Expression (Western / SDS-PAGE) Start->CheckProtein NoProtein No/Low Protein Band CheckProtein->NoProtein No ProteinOK Protein Band Present CheckProtein->ProteinOK Yes Solution_Codon Solution: 1. Codon-optimize gene. 2. Lower induction temp. 3. Check plasmid sequence. NoProtein->Solution_Codon CheckActivity Check In Vitro Activity (Enzyme Assay) ProteinOK->CheckActivity Inactive Enzyme is Inactive CheckActivity->Inactive No Active Enzyme is Active CheckActivity->Active Yes Solution_Activity Solution: 1. Confirm Mg2+ is in buffer. 2. Check protein folding. 3. Ensure correct pH. Inactive->Solution_Activity CheckPrecursor Precursor (FPP) Limitation Likely Active->CheckPrecursor Solution_Precursor Solution: 1. Overexpress upstream MEP/MVA pathway genes. 2. Construct FPPS-ECS fusion protein. CheckPrecursor->Solution_Precursor

A decision tree for troubleshooting low epi-cedrol yield.

Key Experimental Protocols

1. Expression of FPPS-ECS Fusion Protein in E. coli

This protocol is adapted from methodologies used for expressing terpene synthases in E. coli.[2][3]

  • Transformation: Transform chemically competent E. coli cells (e.g., BL21(DE3) or Rosetta(DE3)) with your expression plasmid containing the codon-optimized FPPS-ECS fusion gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of Terrific Broth (TB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200 rpm).

  • Main Culture: Inoculate 1 L of TB with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.8.

  • Induction: Cool the culture to 16°C. Add IPTG to a final concentration of 1 mM to induce protein expression.

  • Incubation: Continue to incubate the culture at 16°C for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 6,500 x g for 10 minutes at 4°C. The resulting cell pellet can be used for protein purification or direct analysis of epi-cedrol production.

2. In Vitro Epi-cedrol Synthase Activity Assay

This protocol is based on standard assays for sesquiterpene synthases.[2][12]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 10% glycerol.

    • Substrate: 50 µM Farnesyl pyrophosphate (FPP).

    • Enzyme: Purified epi-cedrol synthase or FPPS-ECS fusion protein (approx. 1.5 nM final concentration).

    • Extraction Solvent: Ethyl acetate (B1210297) or hexane.

  • Reaction Setup:

    • In a 2 mL glass vial, prepare a 400 µL reaction mixture containing assay buffer and the purified enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding the FPP substrate to the mixture.

  • Incubation: Incubate the reaction at 30°C for 1-3 hours.

  • Extraction: Stop the reaction by adding an equal volume (400 µL) of the extraction solvent. Vortex vigorously for 30 seconds to extract the sesquiterpene products.

  • Analysis: Centrifuge to separate the phases. Transfer the organic (top) layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify epi-cedrol and other sesquiterpene products.

References

Technical Support Center: Scaling Up Enzymatic Synthesis of (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (-)-Epicedrol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for this compound synthesis?

A1: The biosynthesis of this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to farnesyl pyrophosphate (FPP) by FPP synthase (FPPS). Subsequently, epi-cedrol synthase (ECS) catalyzes the cyclization of FPP to form this compound. In recombinant hosts like E. coli, the endogenous methylerythritol phosphate (B84403) (MEP) pathway typically supplies IPP and DMAPP.

Q2: Which enzymes are critical for the synthesis, and where can they be sourced?

A2: The key enzymes are Farnesyl Pyrophosphate Synthase (FPPS) and epi-cedrol synthase (ECS). A frequently used ECS is derived from Artemisia annua. For enhanced efficiency, a fusion protein combining FPPS and ECS has been shown to increase product yield by facilitating substrate channeling.

Q3: What are the typical expression systems and hosts used for producing these enzymes?

A3: Escherichia coli, particularly strains like BL21(DE3) or Rosetta(DE3), is a common host for expressing the recombinant enzymes. Expression is often performed using inducible plasmid systems (e.g., pET vectors) to control protein production.

Q4: What are the known kinetic parameters for epi-cedrol synthase (ECS)?

A4: The kinetic parameters for ECS can vary depending on the specific enzyme variant and reaction conditions. For the ECS from Artemisia annua, the Km value for FPP has been reported to be 3.74 µM. For a fusion protein of Santalum album FPPS and Artemisia annua ECS (FPPS-ECS), the Km for isopentenyl diphosphate (B83284) was determined to be 4.71 µM.

Q5: What are the optimal reaction conditions for the epi-cedrol synthase activity assay?

A5: The pH optimum for recombinant epi-cedrol synthase from Artemisia annua is between 8.5 and 9.0 when FPP is the substrate. The enzyme also requires Mg²⁺ as a cofactor, with a Km for Mg²⁺ of 80 µM at both pH 7.0 and 9.0.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No this compound Yield 1. Inactive or Poorly Expressed Enzyme(s): Sesquiterpene synthases can be difficult to express in a soluble and active form in E. coli. This can be due to the formation of insoluble inclusion bodies.- Optimize Expression Conditions: Lower the induction temperature (e.g., 16-20°C) and IPTG concentration (e.g., 0.1-0.4 mM) to slow down protein synthesis and promote proper folding. - Use a Different Expression Strain: Strains like Rosetta(DE3) that supply tRNAs for rare codons can improve the expression of plant-derived enzymes. - Confirm Protein Solubility: Analyze both the soluble and insoluble fractions of the cell lysate by SDS-PAGE to check for inclusion bodies.
2. Insufficient Precursor (FPP) Supply: The endogenous MEP pathway in E. coli may not produce enough FPP to support high-level sesquiterpene production.- Overexpress FPP Synthase (FPPS): Co-express FPPS with ECS to increase the pool of FPP available for conversion to epi-cedrol. - Use a Fusion Protein: Employing an FPPS-ECS fusion protein can enhance the local concentration of FPP near the ECS active site, improving catalytic efficiency. - Metabolic Engineering of the Host: Engineer the host's central metabolism to direct more carbon flux towards the MEP pathway.
3. Product Toxicity: High concentrations of sesquiterpenes can be toxic to E. coli, inhibiting cell growth and enzyme activity.- In Situ Product Removal: Implement a two-phase fermentation system with an organic overlay (e.g., dodecane) to extract this compound from the aqueous phase as it is produced. - Controlled Induction: Induce enzyme expression at a later stage of cell growth to minimize the exposure time of the cells to the product.
Formation of Byproducts 1. Promiscuous Nature of Epi-cedrol Synthase: ECS from Artemisia annua is known to produce minor amounts of other sesquiterpenes.- GC-MS Analysis: The primary oxygenated products are epi-cedrol (around 96%) and cedrol (B397079) (around 4%). Olefin byproducts can include α-cedrene, β-cedrene, and (E)-β-farnesene. - Purification: Downstream purification steps will be necessary to isolate pure this compound.
Difficulty in Enzyme Purification 1. Poor Solubility of the Recombinant Protein: Plant sesquiterpene synthases are often prone to aggregation when expressed in E. coli.- Optimize Lysis Buffer: Include additives like glycerol (B35011) (e.g., 10%) and non-ionic detergents (e.g., Triton X-100) in the lysis buffer to improve protein stability and solubility. - Use Fusion Tags: N-terminal fusion tags like GST or MBP can enhance the solubility of the target protein.
Inconsistent Fermentation Results 1. Suboptimal Fermentation Conditions: Factors like pH, temperature, and dissolved oxygen can significantly impact cell growth and product formation.- Process Optimization: Systematically optimize fermentation parameters such as temperature (typically 30-37°C for E. coli growth), pH (maintained around 7.0), and aeration to ensure robust and reproducible cultures. - Media Composition: Use a rich medium like Terrific Broth for higher cell densities and potentially higher product yields.

Quantitative Data Summary

Table 1: Kinetic Parameters of Epi-cedrol Synthase and Related Enzymes

EnzymeSubstrateKm (µM)Optimal pHReference
Epi-cedrol Synthase (A. annua)Farnesyl Diphosphate (FPP)3.748.5 - 9.0
Epi-cedrol Synthase (A. annua)Mg²⁺807.0 and 9.0
FPPS-ECS Fusion ProteinIsopentenyl Diphosphate (IPP)4.71N/A

Table 2: this compound Production Titers in Engineered E. coli

Strain/ConstructFermentation ConditionsTiter (mg/L)Reference
E. coli BL21 with pET32a-FPPS-ECS (fusion protein)Fermentation in medium utilizing the MEP pathway1.084 ± 0.09
E. coli BL21 with pRSETB-FPPS and pET28a-ECS (separate plasmids)Fermentation in medium utilizing the MEP pathway1.002 ± 0.07

Experimental Protocols

Cloning and Expression of Epi-cedrol Synthase (ECS)

This protocol is a summary of the methodology described for cloning ECS from Artemisia annua and expressing it as part of an FPPS-ECS fusion protein in E. coli.

  • Gene Amplification: The ECS gene is amplified from a source plasmid (e.g., GenBank No. AF157059) via PCR. The primers are designed to introduce specific restriction sites (e.g., BamHI and NotI) for subsequent cloning.

  • Vector Preparation: An expression vector containing the FPPS gene (e.g., pET32a-FPPS) is digested with the same restriction enzymes.

  • Ligation and Transformation: The amplified ECS fragment and the digested vector are ligated using T4 DNA ligase and transformed into a suitable E. coli cloning strain.

  • Expression: The resulting fusion plasmid (e.g., pET32a-FPPS-ECS) is transformed into an expression host like E. coli Rosetta(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate the main expression culture. Protein expression is induced by adding IPTG (e.g., 1 mM) when the culture reaches a specific optical density (OD₆₀₀ of ~0.8). The culture is then incubated at a lower temperature (e.g., 16°C) overnight.

Purification of Recombinant FPPS-ECS Fusion Protein

This is a generalized protocol for the purification of a His-tagged fusion protein.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris/HCl pH 7.8, 300 mM NaCl, 10% glycerol, 5 mM imidazole (B134444), 1 mM DTT) containing lysozyme. Disrupt the cells by sonication.

  • Clarification: Centrifuge the crude lysate to pellet cell debris. The supernatant containing the soluble protein is collected.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 25 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged fusion protein is eluted from the column using a buffer with a high concentration of imidazole (e.g., 250 mM).

  • Desalting: The purified protein is desalted using a suitable method (e.g., a desalting column) to remove excess imidazole and exchange the buffer for a storage buffer.

In Vitro Enzyme Activity Assay

This protocol describes a typical assay to determine the activity of the FPPS-ECS fusion enzyme.

  • Reaction Mixture: Prepare a reaction mixture in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 8.5) containing 5 mM DTT, 10 mM MgCl₂, and 20% glycerol.

  • Substrate Addition: Add the substrates, IPP (e.g., 100 µM) and DMAPP (e.g., 50 µM), to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified fusion protein (e.g., 25 µg in a 400 µL reaction volume).

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 1 hour).

  • Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent like hexane (B92381) or petroleum ether.

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Visualizations

Enzymatic_Synthesis_of_Epicedrol cluster_MEP MEP Pathway (in E. coli) cluster_synthesis This compound Synthesis G3P Glyceraldehyde-3-Phosphate MEP_pathway Multiple Enzymatic Steps G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP produces DMAPP DMAPP MEP_pathway->DMAPP produces FPP Farnesyl Pyrophosphate IPP->FPP DMAPP->FPP Epicedrol This compound FPP->Epicedrol FPPS FPPS FPPS->FPP catalyzes ECS ECS ECS->Epicedrol catalyzes

Caption: Biosynthetic pathway for this compound.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_synthesis_analysis Synthesis & Analysis PCR PCR Amplification of ECS gene Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation_cloning Transformation into Cloning Host Ligation->Transformation_cloning Transformation_expression Transformation into Expression Host Transformation_cloning->Transformation_expression Plasmid Isolation Culture Cell Culture & Induction Transformation_expression->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Purified Enzyme Extraction Product Extraction Enzyme_Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for enzymatic synthesis.

Troubleshooting_Logic Start Low this compound Yield CheckExpression Check Protein Expression & Solubility Start->CheckExpression InclusionBodies Inclusion Bodies Formed? CheckExpression->InclusionBodies Yes SolubleProtein Soluble Protein Expressed CheckExpression->SolubleProtein No OptimizeExpression Optimize Expression: - Lower Temperature - Lower IPTG InclusionBodies->OptimizeExpression OptimizeExpression->CheckExpression CheckActivity Perform In Vitro Assay SolubleProtein->CheckActivity ActiveEnzyme Enzyme is Active CheckActivity->ActiveEnzyme Yes InactiveEnzyme Enzyme is Inactive CheckActivity->InactiveEnzyme No CheckPrecursors Assess Precursor Supply in vivo ActiveEnzyme->CheckPrecursors LowPrecursors Low FPP Supply CheckPrecursors->LowPrecursors Yes CheckToxicity Assess Product Toxicity CheckPrecursors->CheckToxicity No CoexpressFPPS Co-express FPPS or use Fusion Protein LowPrecursors->CoexpressFPPS Success Yield Improved CoexpressFPPS->Success Toxic Toxicity Observed CheckToxicity->Toxic Yes CheckToxicity->Success No TwoPhase Implement Two-Phase Fermentation Toxic->TwoPhase TwoPhase->Success

Minimizing by-product formation in (-)-Epicedrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of (-)-Epicedrol. The guidance is divided into two main sections: Biosynthesis in Escherichia coli and Chemical Synthesis.

Biosynthesis of this compound in E. coli

The biosynthesis of this compound in engineered E. coli is a common approach that leverages the cell's metabolic pathways. However, the formation of isomeric and related sesquiterpene by-products can reduce the overall yield and complicate purification.

Quantitative Analysis of By-product Formation

In a typical fermentation process using engineered E. coli, several by-products are co-produced with this compound. The distribution of these products can vary depending on the specific enzymatic assay conditions.

CompoundPercentage of Total Sesquiterpenes (Substrate: DMAPP/IPP)Percentage of Total Sesquiterpenes (Substrate: GPP)Percentage of Total Sesquiterpenes (Substrate: FPP)
This compound 97.6 ± 0.9 97.8 ± 1.2 83.2 ± 2.1
α-Cedrene1.1 ± 0.30.3 ± 0.38.7 ± 2.1
β-Cedrene0.4 ± 0.10.2 ± 0.14.6 ± 0.6
Cedrol0.8 ± 0.21.7 ± 0.43.5 ± 1.3

Data is presented as mean ± standard deviation.[1]

Troubleshooting Guide and FAQs for Biosynthesis

This section addresses common issues encountered during the biosynthetic production of this compound.

Q1: My fermentation is producing a high percentage of α-cedrene, β-cedrene, and cedrol. How can I increase the selectivity for this compound?

A1: High levels of by-products often indicate inefficient conversion of the precursor, farnesyl pyrophosphate (FPP), to this compound. Consider the following strategies:

  • Enzyme Fusion: A highly effective strategy is to create a fusion protein of farnesyl pyrophosphate synthase (FPPS) and epi-cedrol synthase (ECS).[1] This channels the FPP substrate directly to the ECS active site, minimizing its availability for promiscuous cyclization into other sesquiterpenes.[1]

  • Substrate Feed: The choice of substrate can influence by-product formation. As indicated in the data table, using isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as substrates can lead to higher selectivity for this compound compared to direct feeding of FPP.[1]

  • Optimize Fermentation Conditions: Factors such as temperature, pH, and induction time can affect enzyme activity and stability. It is recommended to perform a systematic optimization of these parameters.

Q2: The overall yield of sesquiterpenes in my culture is low. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors related to the host metabolism and protein expression:

  • Metabolic Load: The expression of multiple plasmids for the biosynthetic pathway can impose a significant metabolic burden on the E. coli cells.[1] If you are using separate plasmids for FPPS and ECS, consider combining them into a single vector or using a fusion protein construct.

  • Precursor Supply: The biosynthesis of this compound depends on the availability of IPP and DMAPP from the native methylerythritol phosphate (B84403) (MEP) pathway in E. coli.[1] Overexpression of key enzymes in the MEP pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase), can enhance the precursor pool.

  • Protein Expression and Solubility: Inefficient expression or poor solubility of the synthases can limit production. Ensure that codon usage is optimized for E. coli and consider using solubility-enhancing tags, such as thioredoxin.

Q3: How can I confirm the identity of the by-products in my culture extract?

A3: The most reliable method for identifying and quantifying sesquiterpene by-products is Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass spectra of the peaks in your sample with those of authentic standards, you can confirm the identity of this compound and its isomers.

Experimental Protocol: Biosynthesis of this compound in E. coli

This protocol is a summary of a method for producing this compound in E. coli expressing a fusion of FPPS and ECS.[1]

  • Strain and Plasmid:

    • Host Strain: E. coli BL21(DE3)

    • Plasmid: pET32a vector containing the FPPS-ECS fusion gene.

  • Culture Conditions:

    • Grow the recombinant E. coli strain in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

    • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Continue to culture at a lower temperature (e.g., 18-22°C) for 12-16 hours post-induction.

  • Extraction of this compound:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells using sonication or a French press.

    • Extract the sesquiterpenes from the cell lysate with an equal volume of ethyl acetate (B1210297) or hexane.

    • Vortex vigorously and then centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the extracted sesquiterpenes by GC-MS.

Visualizations for Biosynthesis

biosynthetic_pathway G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP/DXP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP FPPS FPP Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP ECS epi-Cedrol Synthase (ECS) FPP->ECS Byproducts By-products (α/β-Cedrene, Cedrol) FPP->Byproducts Epicedrol This compound ECS->Epicedrol experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Reaction Chemical Reaction / Fermentation Start->Reaction Quench Reaction Quenching / Cell Harvesting Reaction->Quench Extraction Extraction Quench->Extraction Purification Chromatography / Purification Extraction->Purification Analysis GC-MS / NMR Analysis Purification->Analysis Final Pure this compound Analysis->Final

References

Validation & Comparative

Comparative Guide to the Quantitative Analysis of (-)-Epicedrol: A Validated GC-MS Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of (-)-Epicedrol, a sesquiterpenoid of interest in various research and development fields. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid in methodological decisions.

Quantitative GC-MS Method for this compound

Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high sensitivity and specificity make it an ideal choice for quantitative applications.[3]

1.1. Experimental Protocol: GC-MS

A validated quantitative analytical method is crucial for obtaining reliable and consistent results.[4] The following protocol outlines a typical GC-MS method for the quantification of this compound.

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh 1.0 g of the homogenized sample matrix (e.g., plant material extract, fermentation broth) into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the same solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 204, 189, 161).[1][6]

1.2. Method Validation Data

The GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for quantitative analysis.[4][7][8] The validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.9950.9992
Range 80-120% of test concentration0.1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%95.3 - 104.5%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 15%3.8%
- Intermediate Precision (Inter-day)RSD ≤ 15%5.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.03 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:10.1 µg/mL
Specificity No interference at the retention time of the analyteConfirmed
Robustness No significant effect on results with minor variations in method parametersConfirmed

1.3. Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometry (EI, SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative GC-MS analysis of this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques can also be employed for the quantification of natural products like this compound. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a viable alternative for the analysis of less volatile or thermally labile compounds.[9]

Experimental Protocol: HPLC-UV/MS

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

2.2. Quantitative Proton Nuclear Magnetic Resonance (qHNMR)

qHNMR is a primary analytical method that allows for the direct quantification of analytes without the need for identical reference standards for each compound.[10] It offers the advantage of providing both structural and quantitative information simultaneously.[11]

Experimental Protocol: qHNMR

  • Accurately weigh the sample and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Integrate the signals corresponding to the analyte and the internal standard to determine the concentration.

2.3. Performance Comparison

The following table provides a comparative summary of the GC-MS method with HPLC and qHNMR for the quantitative analysis of this compound.

Parameter GC-MS HPLC-UV/MS qHNMR
Selectivity High (with MS detection)Moderate (UV) to High (MS)High
Sensitivity (LOQ) Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Moderate (mg/mL to µg/mL)
Precision (RSD%) < 15%< 10%< 5%
Throughput HighHighLow to Moderate
Sample Derivatization Generally not required for volatile compoundsNot requiredNot required
Instrumentation Cost HighHighVery High
Key Advantage Excellent for volatile compounds, high sensitivityVersatile for a wide range of compoundsAbsolute quantification without specific reference standards

2.4. Logical Relationships of Validation Parameters

Validation_Parameters Accuracy Accuracy Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Specificity Specificity Linearity Linearity Linearity->Range LOD LOD Linearity->LOD Linearity->LOQ Robustness Robustness Robustness->Accuracy impacts Robustness->Precision impacts

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validated GC-MS method presented here offers a highly sensitive, specific, and reliable approach for the quantitative determination of this compound. While HPLC-MS and qHNMR provide viable alternatives with their own distinct advantages, the choice of analytical technique should be guided by the specific research or quality control objectives, sample characteristics, and available resources. For routine, high-throughput quantitative analysis of this compound, the validated GC-MS method stands as a robust and effective choice.

References

A Comparative Guide to the Cross-Reactivity of (-)-Epicedrol in Cedrol-Specific Assays: A Call for Direct Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of the cross-reactivity of (-)-Epicedrol in biological assays developed for its stereoisomer, cedrol (B397079). A comprehensive review of the current scientific literature reveals a significant knowledge gap: while cedrol has been the subject of numerous bioactivity studies, there is a notable absence of publicly available data on the biological activities of this compound. This compound and cedrol are epimers, differing only in the stereochemistry at the C8 position, which can lead to significant differences in their biological targets and efficacy.

This document serves as a foundational guide for researchers aiming to investigate the cross-reactivity and comparative bioactivity of these two compounds. It provides established quantitative data for cedrol's activity, detailed experimental protocols for key assays, and the necessary visualizations to facilitate future research in this area.

Quantitative Bioactivity Data: Cedrol as the Benchmark

The following table summarizes the known quantitative data for cedrol's activity in several key biological assays. At present, no corresponding data for this compound is available in the literature. This table should serve as a baseline for future comparative studies.

Assay TypeTarget/OrganismMetricValue (Cedrol)Reference(s)
Antifungal Activity Phellinus noxiusIC₅₀15.7 µg/mL
Cytochrome P450 Inhibition CYP2B6 (human)Kᵢ0.9 µM
CYP3A4 (human)Kᵢ3.4 µM
Neutrophil Modulation Human NeutrophilsIC₅₀10.6 µM

Experimental Protocols

To facilitate direct comparison, it is crucial to employ standardized assays. The following are detailed methodologies for the key experiments in which cedrol has demonstrated significant activity.

Antifungal Susceptibility Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) of a compound against a specific fungus.

Protocol:

  • Fungal Culture: Culture the target fungus, such as Phellinus noxius, on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient growth is observed.

  • Inoculum Preparation: Prepare a standardized fungal spore or mycelial fragment suspension in a suitable broth (e.g., RPMI-1640). Adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of cedrol and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth to achieve a range of final concentrations to be tested.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well. Then, add 100 µL of the diluted compound solutions to the respective wells. Include a positive control (a known antifungal agent) and a negative control (vehicle solvent).

  • Incubation: Incubate the plates at 25-28°C for 24-72 hours, depending on the growth rate of the fungus.

  • Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that causes complete inhibition of fungal growth. For IC₅₀ determination, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and calculate the concentration that inhibits 50% of fungal growth compared to the negative control.

Cytochrome P450 Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound on specific cytochrome P450 enzymes using human liver microsomes.

Protocol:

  • Microsome Preparation: Use commercially available pooled human liver microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a specific CYP substrate (e.g., bupropion (B1668061) for CYP2B6), and a phosphate (B84403) buffer in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of cedrol or this compound to the reaction wells.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable solvent, such as ice-cold acetonitrile.

  • Analysis: Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC₅₀ value and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation.

  • Cell Treatment: Pre-incubate the isolated neutrophils with different concentrations of cedrol or this compound for 30-60 minutes.

  • Chemotaxis Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Assay Procedure: Place the treated neutrophils in the upper chamber and a chemoattractant (e.g., fMLP) in the lower chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • Cell Staining and Counting: Stain the cells that have migrated to the lower side of the membrane with a suitable dye (e.g., DAPI) and count them using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the antifungal and neutrophil chemotaxis assays.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., P. noxius on PDA) inoculum_prep Inoculum Preparation (1-5 x 10^5 CFU/mL) fungal_culture->inoculum_prep plate_prep 96-well Plate: Inoculum + Compound inoculum_prep->plate_prep compound_dilution Serial Dilution of This compound & Cedrol compound_dilution->plate_prep incubation Incubation (25-28°C, 24-72h) plate_prep->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination ic50_calculation IC50 Calculation (OD Measurement) incubation->ic50_calculation

Caption: Workflow for the antifungal susceptibility assay.

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis neutrophil_isolation Human Neutrophil Isolation cell_treatment Pre-incubation with This compound or Cedrol neutrophil_isolation->cell_treatment chemotaxis_setup Boyden Chamber Setup: Cells (top), Chemoattractant (bottom) cell_treatment->chemotaxis_setup incubation Incubation (37°C, 1-2h) chemotaxis_setup->incubation staining_counting Stain & Count Migrated Cells incubation->staining_counting ic50_calculation IC50 Calculation for Chemotaxis Inhibition staining_counting->ic50_calculation

A Comparative Analysis of the Efficacy of (-)-Epicedrol's Isomer, Cedrol, Versus Traditional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, such as sesquiterpenoids like (-)-Epicedrol and its isomer Cedrol, have garnered interest for their potential antimicrobial properties. This guide provides a comparative overview of the in vitro efficacy of Cedrol against common bacterial pathogens and contrasts it with the performance of well-established traditional antimicrobial agents. The data presented herein is collated from existing literature, and it is imperative to note that direct comparative studies of this compound and traditional antibiotics are yet to be conducted.

Quantitative Efficacy: A Comparative Snapshot

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following tables summarize the available MIC values for Cedrol and a selection of traditional antibiotics against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cedrol against various microorganisms.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureus(Not Specified)31.25 - 62.5
Bacillus subtilis(Not Specified)31.25 - 62.5
Yeast(Not Specified)31.25 - 62.5

Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Antimicrobial Agents against Staphylococcus aureus and Escherichia coli.

Antimicrobial AgentMicroorganismStrainMIC (µg/mL)
VancomycinStaphylococcus aureusMRSA≤2[1][2][3]
Ciprofloxacin (B1669076)Escherichia coli(Various)≤1 to >8[4][5]
Amoxicillin/Clavulanic acidStaphylococcus aureus(Intermediate)1 - 12[6]
GentamicinStaphylococcus aureus(Intermediate)1 - 8[6]
CeftriaxoneStaphylococcus aureus(Intermediate)1.5 - 2[6]
AmpicillinEscherichia coli(Various)4 to ≥128[7]
CeftiofurEscherichia coli(Various)0.5 - 1[7]

Deciphering the Mechanisms of Action

Traditional Antimicrobial Agents:

The mechanisms of action for traditional antibiotics are well-characterized and typically involve the inhibition of critical cellular processes.[8] These include:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., Penicillin, Cephalosporins) and glycopeptides (e.g., Vancomycin) interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target bacterial ribosomes, disrupting protein production.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Disruption of Cell Membrane Function: Some antibiotics can disrupt the integrity of the bacterial cell membrane.

Cedrol (as a proxy for this compound):

The precise antibacterial mechanism of Cedrol is not yet fully elucidated. However, studies on sesquiterpenoids suggest that their lipophilic nature facilitates their interaction with and disruption of the bacterial cell membrane's structure and function.[9] Research on the antifungal activity of Cedrol against Phellinus noxius has revealed a more complex mechanism involving the induction of apoptosis.[10] This process is characterized by an increase in reactive oxygen species (ROS), enhanced mitochondrial membrane permeability, and the activation of caspase-like proteins, ultimately leading to fungal cell death.[10] Whether a similar apoptotic-like pathway is triggered in bacteria by Cedrol remains an area for future investigation.

Experimental Protocols: A Methodological Framework

The determination of Minimum Inhibitory Concentration (MIC) for lipophilic compounds like Cedrol requires specific methodologies to ensure accurate and reproducible results. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard approach.

Broth Microdilution Method for Lipophilic Compounds

1. Preparation of Stock Solution:

  • Due to the lipophilic nature of Cedrol, a stock solution is prepared by dissolving the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used. A serial two-fold dilution of the Cedrol stock solution is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing concentrations of the test compound across the wells.

3. Inoculum Preparation:

  • The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration in the wells.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Appropriate controls are included: a positive control (broth with inoculum, no antimicrobial), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizing the Pathways

To illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Cedrol Stock Solution in DMSO serial Perform Serial Dilutions in Broth stock->serial inoculate Inoculate Microtiter Plate serial->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for MIC determination of Cedrol.

Traditional_Antibiotic_Mechanisms cluster_mechanisms Mechanisms of Action center Bacterial Cell cell_wall Cell Wall Synthesis (e.g., Vancomycin) cell_wall->center protein_synth Protein Synthesis (e.g., Tetracycline) protein_synth->center nucleic_acid Nucleic Acid Synthesis (e.g., Ciprofloxacin) nucleic_acid->center cell_membrane Cell Membrane Disruption cell_membrane->center

Caption: Mechanisms of traditional antibiotics.

Cedrol_Antifungal_Mechanism cedrol Cedrol ros Increased ROS cedrol->ros membrane Increased Mitochondrial Membrane Permeability ros->membrane caspase Caspase Activation membrane->caspase apoptosis Fungal Cell Apoptosis caspase->apoptosis

Caption: Antifungal mechanism of Cedrol.

Conclusion and Future Directions

The available data suggests that Cedrol, an isomer of this compound, exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria and yeast. Its efficacy, as indicated by MIC values, is less potent than many traditional antibiotics against the same organisms. However, its distinct, albeit not fully understood, mechanism of action could be advantageous in combating resistant strains.

The primary limitation of this comparison is the absence of direct experimental data for this compound. Therefore, the foremost recommendation for future research is to conduct comprehensive in vitro and in vivo studies to determine the specific antimicrobial profile of this compound. These studies should include a broad range of clinically relevant bacteria and fungi, and directly compare its efficacy against standard-of-care antibiotics. Furthermore, elucidating the precise molecular targets and signaling pathways involved in the antibacterial action of this compound and Cedrol is crucial for their potential development as novel therapeutic agents.

References

A Comparative Analysis of Synthetic Strategies Toward the (-)-Epicedrol Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of prominent synthetic routes developed for the cedrane (B85855) scaffold, the core structure of the sesquiterpenoid (-)-epicedrol. While a dedicated total synthesis of this compound has yet to be published, the strategies outlined here for its diastereomer, cedrol (B397079), offer a robust foundation for accessing this class of molecules. This analysis focuses on the key strategic bond formations, step-economy, and overall efficiency of these classic and contemporary approaches.

This compound, a naturally occurring tricyclic sesquiterpenoid alcohol, and its isomers have garnered interest due to their potential biological activities. The compact and stereochemically dense tricyclo[5.3.1.01,5]undecane framework, known as the cedrane skeleton, presents a significant synthetic challenge. This guide dissects and compares several landmark synthetic strategies that have successfully conquered this challenge, providing a valuable resource for chemists aiming to synthesize this compound or its analogs. The discussion will encompass the foundational work of Stork and Corey, the elegant intramolecular Diels-Alder approach by Fallis, and a modern divergent synthesis by Xiao and colleagues.

Comparison of Key Synthetic Metrics

The efficiency and practicality of a synthetic route are paramount in drug development and large-scale synthesis. The following table summarizes the key quantitative data for the construction of the cedrane skeleton by the highlighted synthetic strategies. It is important to note that these syntheses targeted (±)-cedrol or its precursors, and the final stereochemical inversion to achieve the this compound configuration would require additional steps.

Synthetic Strategy Key Reaction Starting Material Total Steps to Cedrane Core Overall Yield
Stork (1961) Intramolecular Aldol (B89426) CondensationDiethyl 4,4-dimethyl-5-keto-1,3-cyclopentanedicarboxylate~10Not explicitly stated
Fallis (1976) Intramolecular Diels-Alder6-Methyl-5-hepten-2-ol~6~10%
Corey (1969) Spiroannelation / Intramolecular Michael AdditionDihydro-orcinol~8Not explicitly stated
Xiao et al. (2015) Reductive Oxy-Nazarov Cyclization / Intramolecular AldolD-carvone~9~15% (to 3-epi-junipercedrol)

Strategic Analysis and Visualization

The diverse strategies for assembling the cedrane skeleton highlight different philosophies in retrosynthetic analysis. The following diagram illustrates the key bond disconnections and strategic approaches for each of the compared syntheses.

G cluster_stork Stork Synthesis cluster_fallis Fallis Synthesis cluster_corey Corey Synthesis cluster_xiao Xiao Divergent Synthesis stork_start Cyclopentanone Derivative stork_key Intramolecular Aldol Condensation stork_start->stork_key stork_product Cedrane Skeleton stork_key->stork_product fallis_start Acyclic Dienyl-alkene fallis_key Intramolecular Diels-Alder fallis_start->fallis_key fallis_product Cedrane Skeleton fallis_key->fallis_product corey_start Spirocyclic Intermediate corey_key Intramolecular Michael Addition corey_start->corey_key corey_product Cedrane Skeleton corey_key->corey_product xiao_start Cyclopentenone Intermediate xiao_key Intramolecular Aldol Condensation xiao_start->xiao_key xiao_product Cedrane Skeleton xiao_key->xiao_product

Caption: Key strategic approaches to the cedrane skeleton.

Experimental Protocols

Below are the detailed experimental methodologies for the key transformations in the discussed syntheses. These protocols are adapted from the original publications and are intended for informational purposes.

Stork's Intramolecular Aldol Condensation

The Stork synthesis constructs the tricyclic skeleton through a stereocontrolled intramolecular aldol condensation.

  • Preparation of the Aldol Precursor: The synthesis begins with the alkylation of a pre-formed bicyclic intermediate. The specific substrate, a methyl ketone derived in several steps from diethyl 4,4-dimethyl-5-keto-1,3-cyclopentanedicarboxylate, is treated with a base to generate an enolate.

  • Cyclization: The enolate is then subjected to an intramolecular aldol reaction. Typically, this is achieved by heating the substrate with a base such as potassium t-butoxide in a suitable solvent like t-butanol. The reaction mixture is heated at reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ether). The organic layer is washed, dried, and concentrated. The resulting tricyclic ketone (cedrone) is then purified by chromatography or crystallization. This ketone can then be stereoselectively reduced to access either cedrol or epicedrol.

Fallis's Intramolecular Diels-Alder Cycloaddition

This approach elegantly forms the cedrane core in a single, thermally-induced cycloaddition.[1]

  • Synthesis of the Triene Precursor: The synthesis commences with the preparation of an alkylated cyclopentadiene. Sodium cyclopentadienide (B1229720) is alkylated with the tosylate derived from 6-methyl-5-hepten-2-ol. This reaction is typically carried out in THF at low temperature, followed by warming to room temperature.[1]

  • Intramolecular Diels-Alder Reaction: The purified triene is heated in a high-boiling, non-polar solvent such as hexamethylphosphoramide (B148902) at approximately 205 °C for several hours. This effects the intramolecular [4+2] cycloaddition to yield the tricyclic olefin.[1]

  • Elaboration to the Cedrane Core: The resulting olefin is then subjected to hydroboration-oxidation to introduce a ketone functionality, followed by a ring expansion to afford cedrone, a direct precursor to cedrol and epicedrol.[1]

Corey's Spiroannelation and Intramolecular Michael Addition

Corey's strategy involves the initial formation of a spirocyclic intermediate which then undergoes a key intramolecular cyclization.

  • Formation of the Spirocyclic Diketone: The synthesis starts from dihydro-orcinol, which is converted to a spiro[4.5]decanedione derivative through a Robinson annulation sequence.

  • Intramolecular Michael Addition: The spirocyclic diketone is treated with a strong base, such as potassium t-butoxide, in a suitable solvent. This promotes an intramolecular Michael addition, which forges the final five-membered ring of the cedrane skeleton.

  • Functional Group Manipulation: The resulting tricyclic product is then further elaborated through a series of functional group interconversions to arrive at cedrol.

Xiao's Divergent Reductive Oxy-Nazarov/Aldol Strategy

This modern approach provides a unified pathway to several cedrane-type sesquiterpenoids from a common intermediate.[2]

  • Reductive Oxy-Nazarov Cyclization: The synthesis begins with a readily available chiral starting material, D-carvone, which is elaborated to a divinyl ketone precursor. This precursor undergoes a reductive oxy-Nazarov cyclization, typically mediated by a reducing agent like SmI2, to form a key cyclopentenone intermediate.[2]

  • Diastereoselective Hydroboration and Oxidation: The cyclopentenone is subjected to a diastereoselective hydroboration-oxidation sequence to install the necessary stereocenters and functional groups for the subsequent cyclization.[2]

  • Intramolecular Aldol Condensation: The resulting intermediate, possessing both a ketone and an aldehyde (or a precursor), is treated with a base (e.g., KOH in methanol) to effect an intramolecular aldol condensation, thereby closing the final ring of the cedrane skeleton. This route has been shown to produce 3-epi-junipercedrol, a cedrane sesquiterpenoid.[2]

Stereochemical Considerations for this compound

The syntheses described predominantly yield cedrone, which upon treatment with organometallic reagents like methyllithium (B1224462) or methylmagnesium bromide, typically affords cedrol as the major product due to steric hindrance directing the approach of the nucleophile. To obtain this compound, one would need to achieve the opposite stereoselectivity at the C8 position. This could potentially be accomplished through:

  • Stereoselective Reduction of Cedrone: Employing a bulky reducing agent that approaches from the less hindered face, opposite to that which leads to cedrol.

  • Mitsunobu Inversion: Converting the hydroxyl group of cedrol to its epimer through a Mitsunobu reaction.

  • Directed Synthesis: Modifying the synthetic route to incorporate a directing group that would guide the stereochemical outcome of the final bond formation or reduction step.

References

Validating the Structure of (-)-Epicedrol: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alternative Methodologies for Structural Elucidation

Historically, the structural elucidation of complex natural products relied on a combination of chemical degradation, single-crystal X-ray diffraction, and one-dimensional (1D) NMR techniques. While X-ray crystallography remains the gold standard for absolute structure determination, obtaining suitable crystals can be a significant bottleneck. Chemical degradation methods are often laborious and require substantial amounts of the isolated compound. 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons but often fall short in definitively establishing the connectivity of complex polycyclic structures like that of (-)-Epicedrol.

The Power of 2D NMR for Structural Validation

2D NMR spectroscopy offers a significant leap forward by providing through-bond and through-space correlations, which are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools for establishing the carbon skeleton and the relative stereochemistry of a molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Cedrane (B85855) Sesquiterpenoid (CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
153.81.45 (m)C-2, C-5, C-6, C-10, C-11H-2, H-10
241.51.62 (m), 1.35 (m)C-1, C-3, C-4, C-11H-1, H-3
324.21.55 (m), 1.28 (m)C-2, C-4, C-5H-2, H-4
426.11.70 (m), 1.40 (m)C-3, C-5, C-6H-3, H-5
555.21.25 (m)C-1, C-4, C-6, C-10, C-11H-4, H-6
635.11.80 (m), 1.50 (m)C-1, C-4, C-5, C-7, C-8H-5, H-7
742.31.95 (m)C-6, C-8, C-9, C-11H-6, H-8
874.5---
920.51.60 (m), 1.30 (m)C-7, C-8, C-10, C-11H-10
1030.21.75 (m)C-1, C-5, C-9, C-11H-1, H-9
1149.8---
1225.11.20 (s)C-7, C-11, C-13, C-14-
1327.80.95 (s)C-7, C-11, C-12, C-14-
1428.10.85 (d, 7.0)C-3, C-4, C-5H-4
1515.21.15 (s)C-1, C-10, C-11-

Note: This data is representative of a cedrane sesquiterpenoid and is intended to illustrate the application of 2D NMR techniques for the structural validation of molecules like this compound.

Experimental Protocols

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. The choice of solvent is critical to ensure good signal resolution and to avoid overlapping solvent signals with those of the analyte.

NMR Data Acquisition: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: A gradient-selected COSY experiment is performed to identify proton-proton spin-spin couplings.

  • HSQC: A gradient-selected HSQC experiment is used to determine one-bond proton-carbon correlations.

  • HMBC: A gradient-selected HMBC experiment is performed to identify long-range (two- and three-bond) proton-carbon correlations. The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.

Data Analysis and Structure Validation Workflow

The process of validating the structure of this compound using 2D NMR data follows a logical progression, as illustrated in the workflow diagram below.

G 2D NMR Workflow for Structure Validation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H & ¹³C NMR F Identify Spin Systems (COSY) A->F B DEPT G Assign ¹H-¹³C One-Bond Correlations (HSQC) B->G C COSY C->F D HSQC D->G E HMBC H Connect Fragments via Long-Range Couplings (HMBC) E->H I Assemble Carbon Skeleton F->I G->I J Confirm Connectivity and Propose Structure H->J I->J K Compare with Literature/Database J->K

Caption: Workflow for 2D NMR-based structure validation.

The analysis begins with the interpretation of the COSY spectrum to identify coupled proton networks, or "spin systems." The HSQC spectrum then allows for the direct correlation of each proton to its attached carbon. Finally, the HMBC spectrum is crucial for connecting these spin systems and identifying quaternary carbons by revealing long-range correlations between protons and carbons. By systematically piecing together this information, the complete carbon skeleton and the positions of substituents can be determined, leading to the validated structure of this compound.

A Comparative Analysis of the Sedative Properties of (-)-Epicedrol and its Isomers: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel sedative and anxiolytic agents from natural sources has identified sesquiterpenoids as a promising class of compounds. Among these, cedrol (B397079), a tricyclic sesquiterpene alcohol found in coniferous trees, has garnered significant attention for its calming and relaxing properties. However, the pharmacological investigation into its various isomers, including (-)-Epicedrol, remains notably sparse. This guide provides a comprehensive comparison based on available scientific literature, highlighting the current state of knowledge on the sedative effects of cedrol and underscoring the critical need for further research into its specific isomers.

Introduction to Cedrol and its Isomers

Cedrol (C₁₅H₂₆O) is a naturally occurring sesquiterpene alcohol, with (+)-cedrol being the most common enantiomer found in nature, particularly in cedarwood oil. Its epimer, this compound, also known as 8-epi-cedrol, represents one of its various stereoisomers. The stereochemistry of a molecule can significantly influence its biological activity, a well-established principle in pharmacology where different enantiomers of a chiral drug may exhibit varied therapeutic effects or side-effect profiles. Despite this, the vast majority of research on the sedative effects of "cedrol" has been conducted using cedarwood oil, which is rich in (+)-cedrol, or with cedrol of unspecified enantiomeric composition. This presents a significant knowledge gap regarding the specific sedative potential of this compound and other isomers.

Sedative and Anxiolytic Effects of Cedrol

Numerous studies have demonstrated the sedative and anxiolytic effects of cedrol, primarily through inhalation in animal models and some human trials.

Key Findings:

  • Reduced Spontaneous Motor Activity: Inhalation of cedrol has been shown to significantly decrease accumulative spontaneous motor activity in rats and mice.

  • Prolongation of Sleep: Exposure to cedrol has been observed to prolong pentobarbital-induced sleeping time in rats.

  • Autonomic Nervous System Modulation: Inhalation of cedrol has been shown to decrease heart rate, and systolic and diastolic blood pressure. These effects are attributed to an increase in parasympathetic activity and a reduction in sympathetic activity, indicating a relaxant effect.

  • Anxiolytic Activity: Cedrol has demonstrated anxiolytic activity by increasing serotonin (B10506) levels and decreasing dopamine (B1211576) and norepinephrine (B1679862) levels in the brain.

  • Independence from Olfactory System: The sedative effects of cedrol appear to be mediated through a pathway other than the olfactory system.

Quantitative Data on the Sedative Effects of Cedrol

The following table summarizes key quantitative findings from studies investigating the sedative effects of cedrol. It is important to reiterate that these studies likely used (+)-cedrol or a mixture of isomers.

Experimental Model Compound/Extract Dosage/Concentration Key Results Reference
Wistar Rats, SHR, ddY MiceInhaled CedrolNot specifiedSignificantly decreased accumulative spontaneous motor activity. Prolonged pentobarbital-induced sleeping time in Wistar rats.
Healthy Human Subjects (n=26)Inhaled Cedrol14.2+/-1.7 microg/l, 5 l/minSignificantly decreased heart rate, systolic and diastolic blood pressure. Increased parasympathetic activity and reduced sympathetic activity.
MiceVirginian Cedarwood Oil (24.58% cedrol)400–800 mg/kgDemonstrated an anxiolytic effect.

Experimental Protocols for Assessing Sedative Effects

The sedative and anxiolytic properties of compounds like cedrol are typically evaluated using a battery of behavioral and physiological tests in animal models.

Commonly Used Experimental Protocols:

  • Spontaneous Motor Activity Test: This test measures the general activity level of an animal. A reduction in motor activity is indicative of a sedative effect. Animals are placed in a new environment, and their movements are tracked over a specific period.

  • Pentobarbital-Induced Sleeping Time Test: This is a classic method to assess hypnotic effects. A sub-hypnotic dose of pentobarbital (B6593769) is administered after the test compound. A prolongation of the sleeping time compared to a control group suggests a sedative or hypnotic effect.

  • Elevated Plus Maze (EPM): This test is widely used to assess anxiolytic effects. The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Hole-Board Test: This test evaluates exploratory behavior and anxiety. A board with evenly spaced holes is used. A decrease in head-dipping behavior can suggest an anxiolytic effect.

  • Light-Dark Box Test: This apparatus consists of a dark and a light compartment. Anxiolytic compounds tend to increase the time spent in the light compartment.

  • Cardiovascular and Respiratory Monitoring: In human and animal studies, parameters such as heart rate, blood pressure, and respiratory rate are monitored to assess the physiological effects of the test compound. Spectral analysis of heart rate variability can indicate changes in autonomic nervous system activity.

Signaling Pathways

The precise molecular mechanisms underlying the sedative effects of cedrol are not fully elucidated but are thought to involve the modulation of the central and autonomic nervous systems.

Proposed Signaling Pathways:

  • Autonomic Nervous System: Cedrol appears to exert its relaxing effects by increasing parasympathetic activity and decreasing sympathetic activity. This is evidenced by changes in heart rate variability and blood pressure.

  • Neurotransmitter Systems: The anxiolytic effects of cedrol may be mediated through its interaction with the serotonergic and dopaminergic systems. Studies have indicated that cedrol can increase brain levels of serotonin (a neurotransmitter associated with feelings of well-being) and decrease levels of dopamine and norepinephrine (neurotransmitters involved in the "fight or flight" response).

Visualizations

G General Experimental Workflow for Assessing Sedative Effects cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Behavioral and Physiological Assessment cluster_3 Data Analysis acclimatization Acclimatization of Animals grouping Random Assignment to Groups (Control, Test Compound) acclimatization->grouping administration Administration of Vehicle or Test Compound (e.g., Inhalation, Oral) grouping->administration motor_activity Spontaneous Motor Activity Test administration->motor_activity sleeping_time Pentobarbital-Induced Sleeping Time Test administration->sleeping_time anxiety_tests Anxiolytic Tests (EPM, Hole-Board, etc.) administration->anxiety_tests physiological_monitoring Physiological Monitoring (HR, BP) administration->physiological_monitoring data_collection Data Collection motor_activity->data_collection sleeping_time->data_collection anxiety_tests->data_collection physiological_monitoring->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->statistical_analysis conclusion Conclusion on Sedative/Anxiolytic Effects statistical_analysis->conclusion Interpretation of Results

Caption: General Experimental Workflow for Assessing Sedative Effects.

G Proposed Signaling Pathway for Cedrol's Sedative and Anxiolytic Effects cluster_0 Central Nervous System cluster_1 Autonomic Nervous System cedrol Cedrol Inhalation serotonin ↑ Serotonin Levels cedrol->serotonin dopamine ↓ Dopamine Levels cedrol->dopamine norepinephrine ↓ Norepinephrine Levels cedrol->norepinephrine parasympathetic ↑ Parasympathetic Activity cedrol->parasympathetic sympathetic ↓ Sympathetic Activity cedrol->sympathetic anxiolytic Anxiolytic Effect serotonin->anxiolytic dopamine->anxiolytic norepinephrine->anxiolytic sedative Sedative/Relaxant Effect parasympathetic->sedative sympathetic->sedative

Caption: Proposed Signaling Pathway for Cedrol's Sedative and Anxiolytic Effects.

Conclusion and Future Directions

The available evidence strongly suggests that cedrol possesses significant sedative and anxiolytic properties. However, a critical gap exists in the literature concerning the comparative analysis of its isomers, particularly this compound. The principle of stereoselectivity in pharmacology dictates that different isomers can have distinct pharmacological profiles. Therefore, the sedative effects currently attributed to "cedrol" may be predominantly due to the (+)-enantiomer, or the combination of isomers present in natural extracts.

To advance the potential therapeutic application of these compounds, future research should focus on:

  • Enantioselective Synthesis and Isolation: Developing methods to obtain pure samples of this compound and other cedrol isomers.

  • Comparative Pharmacological Studies: Conducting head-to-head comparisons of the sedative and anxiolytic effects of different isomers using standardized in vivo and in vitro models.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand any differences in their mechanisms.

A thorough investigation into the pharmacology of individual cedrol isomers is essential to unlock their full therapeutic potential and to develop safer and more effective sedative and anxiolytic agents. This will provide a clearer understanding of the structure-activity relationships within this class of sesquiterpenoids and could lead to the identification of a lead compound with an optimized therapeutic profile.

Evaluating the In Vivo Anti-Inflammatory Potential of Cedrane Sesquiterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo validation of the anti-inflammatory activity of (-)-Epicedrol is not extensively documented in publicly available literature, studies on its close structural relative, Cedrol, provide significant insights into the potential of this class of sesquiterpenoids. This guide compares the anti-inflammatory performance of Cedrol with the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, based on data from preclinical animal models. The information presented is intended for researchers, scientists, and professionals in drug development to highlight the therapeutic promise of cedrane (B85855) sesquiterpenoids.

Comparative Efficacy of Cedrol and Indomethacin

The anti-inflammatory effects of Cedrol have been evaluated in rodent models of arthritis, demonstrating a significant reduction in key inflammatory markers. The following tables summarize the quantitative data from these studies, comparing the effects of Cedrol with Indomethacin.

Table 1: Effect of Cedrol and Indomethacin on Paw Edema and Arthritis Score in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis [1][2]

Treatment GroupDosePaw Volume (ml)Arthritis Score
Control-1.1 ± 0.050.0 ± 0.0
CFA-Control-2.3 ± 0.13.8 ± 0.2
Cedrol10 mg/kg1.9 ± 0.12.8 ± 0.3
Cedrol20 mg/kg1.6 ± 0.08*1.9 ± 0.2
Indomethacin5 mg/kg1.5 ± 0.071.6 ± 0.2**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. CFA-Control group.

Table 2: Effect of Cedrol and Indomethacin on Serum Pro-Inflammatory Cytokines and Oxidative Stress Markers in CFA-Induced Arthritic Rats [1][2]

Treatment GroupDoseTNF-α (pg/ml)IL-1β (pg/ml)MDA (nmol/ml)SOD (U/ml)Total Thiol (µmol/l)
Control-35 ± 355 ± 42.1 ± 0.285 ± 50.45 ± 0.03
CFA-Control-110 ± 8150 ± 105.2 ± 0.440 ± 30.21 ± 0.02
Cedrol20 mg/kg60 ± 5 80 ± 63.0 ± 0.3 70 ± 40.38 ± 0.03
Indomethacin5 mg/kg55 ± 475 ± 5 2.8 ± 0.275 ± 5 0.40 ± 0.03
Data are presented as mean ± SEM. **p < 0.01 vs. CFA-Control group.

These data indicate that Cedrol, particularly at a dose of 20 mg/kg, exhibits potent anti-inflammatory and antioxidant effects, comparable to the standard NSAID Indomethacin, in a preclinical model of arthritis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cedrol's anti-inflammatory activity.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is a well-established method for inducing chronic inflammation and is widely used to screen for anti-arthritic and anti-inflammatory drugs.

  • Animals: Male Wistar rats (180-220 g) are used for the study.

  • Induction of Arthritis: Arthritis is induced by a single subplantar injection of 0.1 ml of Complete Freund's Adjuvant (CFA) into the right hind paw.

  • Treatment: Cedrol (10 and 20 mg/kg) and Indomethacin (5 mg/kg) are administered orally, once daily, for 21 consecutive days, starting from the day of CFA injection.[1][2]

  • Assessment of Paw Edema: The volume of the paw is measured using a plethysmometer before the CFA injection and at regular intervals throughout the 21-day treatment period.

  • Arthritis Score: The severity of arthritis is scored based on a scale of 0-4, where 0 = no edema or erythema, 1 = slight erythema and edema of the digits, 2 = erythema and edema of the digits and dorsum of the paw, 3 = moderate erythema and edema of the entire paw, and 4 = severe erythema and edema of the entire paw and ankle.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the measurement of serum levels of TNF-α and IL-1β using ELISA kits. Markers of oxidative stress, such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and total thiol levels, are also assessed.[1][2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of sesquiterpenes like Cedrol are often attributed to their ability to modulate key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

Cedrol has been shown to exert its anti-inflammatory effects by blocking the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways.[3] These pathways are crucial in the production of pro-inflammatory mediators.

G NF-κB and MAPK Signaling Pathways in Inflammation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway IκBα IκBα Receptor->IκBα NF-κB NF-κB MAPK Pathway->NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation Cedrol Cedrol Cedrol->MAPK Pathway inhibits Cedrol->IκBα inhibits degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription

Caption: Cedrol's inhibition of NF-κB and MAPK pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound.

cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis and Reporting A Animal Acclimatization B Induction of Inflammation (e.g., CFA injection) A->B C Grouping and Treatment Administration (Vehicle, Test Compound, Positive Control) B->C D Measurement of Physical Parameters (e.g., Paw Volume, Arthritis Score) C->D E Blood and Tissue Sample Collection D->E F Biochemical Assays (ELISA for Cytokines, Oxidative Stress Markers) E->F H Statistical Analysis and Data Interpretation F->H G Histopathological Examination G->H

Caption: Workflow for in vivo anti-inflammatory studies.

References

Benchmarking the purity of synthesized vs. naturally sourced (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Purity Analysis: Synthesized vs. Naturally Sourced (-)-Epicedrol

This guide offers a detailed comparison of the purity profiles of this compound derived from biotechnological synthesis versus extraction from natural botanical sources. The content is tailored for researchers, scientists, and professionals in drug development, providing objective data and experimental protocols to inform sourcing decisions for this versatile sesquiterpenoid.

Comparative Purity and Impurity Profiles

The selection of a starting material for research and development hinges on a thorough understanding of its purity and potential contaminants. The following table outlines the typical characteristics of this compound from both synthetic and natural origins. These profiles are representative, and variations can occur based on the specific manufacturing or extraction and purification processes.

ParameterSynthesized this compound (via Microbial Fermentation)Naturally Sourced this compound (e.g., from Artemisia annua)
Typical Chemical Purity Often exceeds 98%Typically ranges from 95% to 99%
Enantiomeric Excess (ee) Consistently high (>99%), attributed to the high stereoselectivity of the enzymes employed in the biosynthetic pathway.Generally high, though it can fluctuate depending on the plant's specific chemotype, geographical origin, and the methods used for extraction and purification.
Common Impurities - Residual host cell metabolites (e.g., lipids, proteins).- Biosynthetic pathway intermediates such as farnesyl pyrophosphate (FPP) and farnesol.- Isomeric byproducts resulting from the occasional promiscuity of the synthase enzyme.- Trace components from the fermentation medium.- A complex mixture of other terpenoids and sesquiterpenoids naturally present in the essential oil (e.g., cedrol, β-caryophyllene, germacrene D).- Co-extracted plant materials like pigments (e.g., chlorophyll) and waxes.- Fatty acids.- Potential for pesticide residues if not sourced from organic cultivation.
Key Advantages - High degree of batch-to-batch consistency.- Superior enantiomeric purity.- Highly scalable production process.- Free from agricultural contaminants like pesticides and herbicides.- May be preferred for applications requiring a "natural" label.- Utilizes well-established and traditional extraction techniques.
Potential Disadvantages - Risk of contamination with components from the host microorganism.- The optimization of the fermentation and purification process can be intricate.- The chemical composition of the source material can be variable.- A broad spectrum of structurally related compounds may be co-extracted, complicating purification.- Commercial preparations may be at risk of adulteration.

Detailed Experimental Protocols for Purity Verification

To empower researchers to independently verify the purity of their this compound samples, this section provides detailed methodologies for the principal analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Impurity Profiling

GC-MS is the gold-standard technique for the analysis of volatile compounds, making it exceptionally well-suited for determining the chemical purity of this compound and identifying its volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for optimal separation of sesquiterpenoids.

  • Carrier Gas: Helium, maintained at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, held for 2 minutes.

    • Temperature ramped to 240°C at a rate of 3°C per minute.

    • Final hold at 240°C for 5 minutes.

  • Injector: Operated in splitless mode with a temperature of 250°C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at an energy of 70 eV.

    • Mass Scan Range: m/z 40 to 500.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Samples are prepared by dissolving a precise amount of this compound in a high-purity volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a final concentration of approximately 1 mg/mL.

  • Data Analysis: Chemical purity is calculated based on the relative peak area of this compound as a percentage of the total integrated peak area. Impurities are identified by matching their mass spectra against established spectral libraries like NIST or Wiley.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This technique is crucial for quantifying the enantiomeric excess (ee) of this compound, confirming the prevalence of the desired stereoisomer.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A Chiral Stationary Phase (CSP) column, typically one with a polysaccharide-based selector (e.g., CHIRALPAK® series), is effective for separating enantiomers of this type.

  • Mobile Phase: An isocratic mobile phase consisting of n-hexane and isopropanol, with a typical starting ratio of 98:2 (v/v). This ratio may require optimization to achieve baseline separation.

  • Flow Rate: A constant flow rate of 1.0 mL/min.

  • Column Temperature: Maintained at 25°C.

  • Detection: UV absorbance is monitored at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Calculation: The enantiomeric excess is determined using the formula: ee (%) = [ (Area of this compound peak - Area of (+)-Epicedrol peak) / (Total area of both peaks) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Quantitative Analysis

NMR provides definitive structural confirmation and can be adapted for highly accurate purity determination through quantitative NMR (qNMR).

Methodology:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or greater).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Key Experiments:

    • ¹H NMR: To observe the proton nuclei.

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): For unequivocal assignment of all proton and carbon signals, confirming the structure.

  • Sample Preparation for Structural Analysis: 5-10 mg of the sample is dissolved in approximately 0.7 mL of CDCl₃.

  • Quantitative NMR (qNMR) for Purity:

    • An accurately weighed quantity of the this compound sample and a certified internal standard of known purity (e.g., maleic acid) are dissolved together in a known volume of deuterated solvent in an NMR tube.

    • A ¹H NMR spectrum is acquired using a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full signal recovery.

    • The integrals of a well-resolved, non-overlapping signal from this compound and a signal from the internal standard are carefully measured.

    • The absolute purity of the this compound sample is calculated based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizations of Workflows and Logical Relationships

Comprehensive Purity Assessment Workflow

Purity_Assessment_Workflow cluster_sample Sample Under Investigation cluster_analysis Analytical Procedures cluster_results Data Interpretation cluster_report Final Output Sample This compound Sample (Synthesized or Natural Source) GCMS GC-MS Analysis Sample->GCMS HPLC Chiral HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Purity Chemical Purity (%) GCMS->Purity Impurities Impurity Identification GCMS->Impurities Enantiomeric Enantiomeric Excess (% ee) HPLC->Enantiomeric NMR->Purity Quantitative NMR Structure Structural Verification NMR->Structure Report Certificate of Analysis Purity->Report Impurities->Report Enantiomeric->Report Structure->Report

Caption: A systematic workflow for the comprehensive purity assessment of this compound.

Origins of Potential Impurities

Impurity_Sources cluster_synthetic Synthesized this compound Production cluster_natural Naturally Sourced this compound Production cluster_impurities_synth Common Impurities in Synthetic Product cluster_impurities_natural Common Impurities in Natural Product Fermentation Microbial Fermentation Process Downstream Purification and Isolation Fermentation->Downstream Host_Metabolites Host-Related Metabolites Fermentation->Host_Metabolites Byproducts Biosynthetic Byproducts Fermentation->Byproducts Synth_Product Final Synthesized Product Downstream->Synth_Product Media Fermentation Media Remnants Downstream->Media Plant Botanical Source Material Extraction Extraction and Purification Plant->Extraction Other_Terpenoids Co-extracted Terpenoids Plant->Other_Terpenoids Pigments Plant Pigments and Waxes Plant->Pigments Pesticides Agricultural Residues Plant->Pesticides Natural_Product Final Natural Product Extraction->Natural_Product Host_Metabolites->Synth_Product Byproducts->Synth_Product Media->Synth_Product Other_Terpenoids->Natural_Product Pigments->Natural_Product Pesticides->Natural_Product

Caption: A diagram illustrating the potential sources of impurities for synthesized versus naturally sourced this compound.

Safety Operating Guide

Navigating the Disposal of (-)-Epicedrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Classification

Before disposal, it is imperative to classify the waste correctly. Based on the available data for closely related compounds, (-)-Epicedrol waste should be categorized as a hazardous chemical waste due to its potential for skin and eye irritation and aquatic toxicity[1][2].

Key Hazard Information for Related Compound (Cedrol):

Hazard StatementClassification
Causes skin irritationSkin irritation, Category 2
Causes serious eye irritationEye irritation, Category 2
May cause long lasting harmful effects to aquatic lifeLong-term (chronic) aquatic hazard, Category 4
Data sourced from a Safety Data Sheet for Cedrol[1].

II. Proper Segregation and Storage of this compound Waste

Proper segregation is fundamental to safe laboratory waste management[3][4]. Follow these steps to ensure safe storage prior to disposal:

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid[5].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound". Include the date of accumulation and any associated hazards (e.g., "Irritant," "Aquatic Toxin")[3][5]. Chemical abbreviations or formulas are not acceptable[5].

  • Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents[6][7].

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.

  • Storage Location: Keep the waste in a designated, secure area away from general laboratory traffic and drains[3][8].

III. Disposal Procedures: A Step-by-Step Guide

Disposal of this compound must comply with local, regional, and national hazardous waste regulations[1][7]. Under no circumstances should hazardous chemicals be disposed of down the drain[5].

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Waste Collection: Arrange for a pickup of the hazardous waste through your institution's EHS or a licensed hazardous waste disposal service[3].

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste[5]. After triple-rinsing, the container can often be disposed of as regular trash, but it is best to confirm this with your EHS department[5][8].

  • Contaminated Materials: Any labware, gloves, or other materials contaminated with this compound should be collected in a designated, labeled container and disposed of as hazardous waste[5].

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Safe Storage cluster_2 Step 3: Final Disposal A Identify this compound as Hazardous Waste B Use a Designated and Labeled Waste Container A->B C Segregate from Incompatible Chemicals B->C D Store in a Secure, Designated Area C->D E Utilize Secondary Containment D->E F Consult Institutional EHS Guidelines E->F G Arrange for Professional Waste Disposal F->G H Properly Dispose of Contaminated Materials & Containers G->H

Caption: Workflow for the proper disposal of this compound.

V. Conclusion

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and partnering with a licensed waste disposal service to manage chemical waste responsibly.

References

Personal protective equipment for handling (-)-Epicedrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of (-)-Epicedrol in a laboratory setting.

Hazard Identification and Classification

Based on the available data for the related compound Cedrol, the following hazard classifications are provided as a precautionary measure.

Hazard Class Pictogram Signal Word Hazard Statement Precautionary Statements
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)NoneNoneH413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.

Note: Some sources indicate that Cedrol does not meet the criteria for GHS classification.[2] However, it is best practice to handle with caution.

Physical and Chemical Properties

A summary of the physical and chemical properties for this compound and Cedrol is provided below for reference.

PropertyThis compoundCedrol
CAS Number 19903-73-2[3]77-53-2[4]
Molecular Formula C₁₅H₂₆O[3]C₁₅H₂₆O[4]
Molecular Weight 222.37 g/mol [3]222.37 g/mol [4]
Appearance Data not availableFine white crystalline powder[5]
Melting Point Data not available86-87 °C[1][4]
Boiling Point 277.2 °C at 760 mmHg[3]273 °C[1][4]
Density 1 g/cm³[3]1.01 g/mL[4]
Flash Point 115.5 °C[3]~93.3 °C (200 °F)[1][6]
Solubility Data not availableInsoluble in water[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, based on the potential hazards of Cedrol.

Protection Type Recommendation Specifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Chemical-resistant gloves and a lab coat.Gloves must be inspected before use. Nitrile gloves are a good option. Dispose of contaminated gloves properly.[6]
Respiratory Protection Not typically required under normal use with adequate ventilation.If dusts are generated, a NIOSH-approved N95 or P1 dust mask should be used.[7]

Operational and Disposal Plans

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Handling and Use
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation of dust.

  • Wear the recommended personal protective equipment at all times.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan
  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not allow the substance to enter drains or waterways.[2]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocols: First Aid Measures

In the event of exposure, follow these first aid protocols.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling this compound

G A Receiving B Storage (Cool, Dry, Well-Ventilated) A->B Inspect & Log C Handling and Use (In Fume Hood with PPE) B->C Retrieve for Use D Experimentation C->D Proceed with Protocol H Decontamination (Work Area & Equipment) C->H End of Day E Waste Generation (Solid & Liquid) D->E Post-Experiment D->H Post-Experiment F Solid Waste Disposal (Hazardous Waste Container) E->F Segregate Solid G Liquid Waste Disposal (Hazardous Waste Container) E->G Segregate Liquid I Final Disposal (EHS Pickup) F->I G->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Epicedrol
Reactant of Route 2
Reactant of Route 2
(-)-Epicedrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.